5-Nitro-1,2,3,4-tetrahydronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZHOWCMXKLZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183947 | |
| Record name | 1,2,3,4-Tetrahydro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29809-14-1 | |
| Record name | 5-Nitrotetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29809-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-5-nitronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium phosphate | |
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| Record name | 1,2,3,4-Tetrahydro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-5-nitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.316 | |
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| Record name | 1,2,3,4-TETRAHYDRO-5-NITRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFL6RN8S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydronaphthalene
CAS Number: 29809-14-1
This technical guide provides a comprehensive overview of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a nitroaromatic hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, supported by experimental protocols and pathway diagrams.
Physicochemical Properties
This compound, also known as 5-Nitrotetralin, is a nitrated derivative of tetralin.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 29809-14-1 | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Melting Point | 34-35 °C | |
| Boiling Point | Approximately 140 °C | [1] |
| Appearance | Not specified | |
| Solubility | Not specified |
Synthesis
The primary method for the synthesis of this compound is through the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[3]
Experimental Protocol: Nitration of 1,2,3,4-tetrahydronaphthalene
Materials:
-
1,2,3,4-tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Ethanol for recrystallization
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared. The temperature should be maintained below 30°C to prevent over-nitration and oxidation of the aromatic ring.[3]
-
Nitration: 1,2,3,4-tetrahydronaphthalene is added dropwise to the cooled acid mixture with constant stirring. The reaction temperature should be carefully controlled throughout the addition.
-
Quenching: After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto crushed ice to precipitate the crude product.
-
Extraction: The crude product is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by:[3]
-
Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient. The product's retention factor (Rf) is approximately 0.4 in a 3:1 hexane:ethyl acetate solvent system.[3]
-
Recrystallization: From ethanol.
-
Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Spectroscopic Data
-
¹H NMR: Aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm), with the nitro group causing deshielding of adjacent protons. The aliphatic protons of the tetralin ring system would appear in the upfield region (δ 1.5-3.0 ppm).
-
¹³C NMR: The carbon atoms of the aromatic ring will be in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The aliphatic carbons will resonate at higher field strengths.
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro group are expected around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ (asymmetric and symmetric stretching, respectively). Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z 177. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the aliphatic ring.
Biological Activity
The biological activity of this compound has not been extensively studied. However, based on the activities of related nitroaromatic and tetralin compounds, several potential areas of interest for researchers can be highlighted.
Potential Antimicrobial Activity
Nitro-containing compounds are known to exhibit a broad spectrum of antimicrobial activities.[4] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile cork borer
-
Micropipettes
-
Solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it on the surface of a nutrient agar plate.
-
Well Preparation: Create wells (e.g., 6 mm diameter) in the agar plate using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Potential Cytotoxic Activity
Derivatives of tetralin have been investigated for their potential as anticancer agents.[5] The cytotoxic effects of this compound against various cancer cell lines could be evaluated to determine its potential in this area.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control.
Hypothetical Signaling Pathway Perturbation:
While no specific signaling pathways have been elucidated for this compound, many cytotoxic compounds exert their effects by inducing apoptosis through the p53 signaling pathway.
Caption: Hypothetical p53-mediated apoptotic pathway induced by cellular stress.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides foundational information to support such research endeavors. Further studies are required to fully characterize its spectroscopic properties and to explore its biological activities and mechanisms of action in detail.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1,2,3,4-Tetrahydro-5-nitronaphthalene | SIELC Technologies [sielc.com]
- 3. This compound | 29809-14-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-Nitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. This document details its synthesis, physical characteristics, and spectral properties, and explores its potential biological significance.
Core Physical and Chemical Properties
This compound, with the chemical formula C₁₀H₁₁NO₂, is a derivative of tetralin. The introduction of a nitro group to the aromatic ring significantly influences its chemical reactivity and physical properties.
Table 1: General and Calculated Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | Cheméo[1] |
| Molecular Weight | 177.20 g/mol | Cheméo[1] |
| CAS Number | 29809-14-1 | SIELC Technologies[2] |
| Melting Point | 34-35 °C | - |
| Boiling Point (approx.) | ~140 °C | CymitQuimica[3] |
| logP (Octanol-Water Partition Coefficient) | 3.44 | SIELC Technologies[2] |
| log₁₀WS (Water Solubility in mol/l) | -3.62 (Calculated) | Cheméo[1] |
Synthesis and Purification
The primary method for the synthesis of this compound is through the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,3,4-tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath to 0-5 °C.[4]
-
1,2,3,4-tetrahydronaphthalene is added dropwise to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C to prevent over-nitration.[4]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The mixture is then poured onto crushed ice, resulting in the precipitation of the crude product.
-
The crude product is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
The organic layer is washed with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude this compound can be purified by either column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.[4]
Caption: Workflow for the synthesis and purification of this compound.
Experimental Determination of Physical Properties
Detailed experimental protocols for determining key physical properties are outlined below.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.
Boiling Point Determination
The boiling point can be determined by distillation. The compound is heated in a distillation flask, and the temperature of the vapor that condenses on a thermometer placed in the vapor path is recorded as the boiling point. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to lower the boiling point.
Solubility Determination
The solubility in various solvents can be determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic methods after creating a calibration curve.
Spectral Data
Table 2: Predicted Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.2–8.1 ppm. The aliphatic protons on the tetrahydronaphthalene ring would appear as multiplets in the upfield region. The nitro group will deshield adjacent protons.[4] |
| ¹³C NMR | Aromatic carbons will appear in the downfield region, with carbons attached to the nitro group being significantly deshielded. Aliphatic carbons will be in the upfield region. |
| Infrared (IR) | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 177.[4] Fragmentation patterns would likely involve the loss of the nitro group and fragmentation of the aliphatic ring. |
Potential Biological Signaling Pathway
Direct evidence for the involvement of this compound in specific biological signaling pathways is limited. However, the mechanism of action for many nitroaromatic compounds involves their intracellular reduction.[6] This process can lead to the generation of reactive nitrogen species, which can induce cellular stress and interact with various cellular components.
The following diagram illustrates a hypothetical signaling pathway based on the known mechanisms of similar nitroaromatic compounds, which often exhibit antimicrobial or cytotoxic effects.[6]
Caption: Hypothetical mechanism of action for this compound.
Disclaimer: The signaling pathway depicted is a generalized representation based on the known bioactivity of other nitroaromatic compounds and has not been experimentally validated for this compound. Further research is required to elucidate its specific molecular targets and mechanisms of action.
References
- 1. Naphthalene, 1,2,3,4-tetrahydro-5-nitro- (CAS 29809-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,2,3,4-Tetrahydro-5-nitronaphthalene | SIELC Technologies [sielc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 29809-14-1 | Benchchem [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene from Tetralin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a valuable intermediate in organic synthesis, particularly in the development of dyes, pigments, and other specialized nitroaromatic compounds.[1] The primary and most direct method for this synthesis is the electrophilic aromatic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). This document details the underlying chemical principles, experimental protocols, purification techniques, and characterization methods. Quantitative data from cited methodologies are summarized for comparative analysis, and a detailed experimental workflow is provided for practical implementation in a laboratory setting.
Introduction
1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a partially hydrogenated derivative of naphthalene.[2] Its nitration is a foundational electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. This functionalization is a critical first step for the synthesis of a variety of more complex molecules. The nitro group in this compound enhances the compound's reactivity, making it a versatile precursor for further chemical modifications.[1] The direct nitration of tetralin typically yields a mixture of isomers, primarily this compound and 6-Nitro-1,2,3,4-tetrahydronaphthalene, necessitating efficient purification methods to isolate the desired 5-nitro product.[3]
Reaction and Mechanism
The synthesis is achieved through the nitration of tetralin, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Overall Reaction:
C₁₀H₁₂ (Tetralin) + HNO₃ --(H₂SO₄)--> C₁₀H₁₁NO₂ (Nitrotetralin) + H₂O
The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4] The nitronium ion is then attacked by the electron-rich aromatic ring of tetralin to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the nitrated product.
The substitution pattern on the tetralin ring is directed by the activating nature of the alkyl portion fused to the benzene ring. This results in substitution primarily at the alpha (5-) and beta (6-) positions.
Experimental Protocols
The following section details a typical laboratory procedure for the nitration of tetralin.
Materials and Reagents
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Ethanol (for recrystallization)
Synthesis Procedure: Mixed Acid Nitration
A common method for the nitration of tetralin involves the use of mixed acids.[1]
-
Preparation of Nitrating Mixture: In a flask immersed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Allow the mixture to cool.
-
Reaction Setup: Place 1,2,3,4-tetrahydronaphthalene in a separate reaction flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Nitration: Add the chilled nitrating mixture dropwise to the stirred tetralin solution. It is crucial to maintain the reaction temperature below 30°C to minimize the formation of byproducts from over-nitration or ring oxidation.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature until completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of nitro isomers.
Purification
The crude product, a mixture of 5-nitro and 6-nitrotetralin, requires purification to isolate the desired 5-nitro isomer.[3]
-
Column Chromatography: The most effective method for separating the isomers is column chromatography using silica gel. A solvent gradient of hexane and ethyl acetate is typically employed.[1] The different isomers will have varying affinities for the stationary phase, allowing for their separation.
-
Recrystallization: Alternatively, recrystallization from a suitable solvent, such as ethanol, can be used to purify the desired product.[1]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Parameter | Value/Condition | Reference |
| Starting Material | 1,2,3,4-Tetrahydronaphthalene | [1] |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | [1] |
| Reaction Temperature | Below 30°C | [1] |
| Products | 5-Nitro & 6-Nitro Isomers | [3] |
| Overall Yield | Variable (depends on conditions) | [3] |
Table 2: Characterization Data for this compound
| Analysis Method | Result | Reference |
| TLC (3:1 Hexane:EtOAc) | Rf ~0.4 | [1] |
| ¹H NMR | Aromatic protons at δ 7.2–8.1 ppm | [1] |
| ¹³C NMR | Nitro group deshields adjacent carbons | [1] |
| GC-MS | m/z 177 [M⁺] | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process from starting materials to the final, purified product.
References
An In-depth Technical Guide to the Electrophilic Nitration of Tetralin
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). It covers the core reaction mechanism, discusses the critical factors governing regioselectivity, and presents a representative experimental protocol for the synthesis of nitrotetralin derivatives.
Introduction
Tetralin is a bicyclic aromatic hydrocarbon with a chemical structure featuring a benzene ring fused to a cyclohexane ring. Its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The introduction of a nitro (-NO₂) group onto the aromatic ring via electrophilic nitration is a fundamental transformation, providing a versatile chemical handle for further functionalization, such as reduction to an amino group. Understanding the mechanism and regioselectivity of this reaction is crucial for controlling the synthesis of specific isomers.
The Core Reaction Mechanism
The nitration of tetralin proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. This multi-step process involves the generation of a potent electrophile which then attacks the electron-rich aromatic ring of tetralin.
The mechanism can be broken down into three primary stages:
-
Generation of the Electrophile: The reaction is typically initiated by mixing concentrated nitric acid (HNO₃) with a stronger acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the tetralin's aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or, more commonly, a Wheland intermediate (σ-complex).
-
Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This final step restores the stable aromatic system and yields the nitrated tetralin product.
Regioselectivity: α- vs. β-Substitution
The nitration of tetralin yields two primary constitutional isomers: 5-nitrotetralin (α-nitrotetralin) and 6-nitrotetralin (β-nitrotetralin). The distribution of these products is not statistical and is governed by the relative stability of the Wheland intermediates formed during the reaction.
The fused aliphatic ring in tetralin acts as an alkyl substituent, which is an activating, ortho-, para-directing group. Therefore, substitution is directed to the α-position (C5, ortho to the fused ring) and the β-position (C6, para to the fused ring).
In practice, substitution at the α-position is strongly favored . This preference is analogous to the nitration of naphthalene, where the α-position is significantly more reactive than the β-position.[1] The reason lies in the superior resonance stabilization of the α-Wheland intermediate.
-
α-Attack (C5): The carbocation formed from the attack at the C5 position can be delocalized through five resonance structures. Crucially, two of these structures preserve the aromatic sextet of the adjacent, unattacked ring, which is a major stabilizing factor.
-
β-Attack (C6): The carbocation resulting from attack at the C6 position also has five resonance structures. However, only one of these structures keeps the adjacent ring's aromaticity intact.
Because the transition state leading to the Wheland intermediate resembles the intermediate itself (Hammond's Postulate), the more stable α-intermediate is formed via a lower energy transition state, leading to it being the major product.
References
Regioselectivity in the Nitration of 1,2,3,4-Tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the regioselectivity observed in the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). It covers the mechanistic basis for product distribution, summarizes quantitative data from various experimental conditions, and provides a detailed experimental protocol for the synthesis of nitrotetralin isomers.
Introduction and Theoretical Background
The nitration of 1,2,3,4-tetrahydronaphthalene is a classic example of electrophilic aromatic substitution on a substituted benzene ring. The reaction typically yields two primary mononitrated products: 5-nitro-1,2,3,4-tetrahydronaphthalene (α-nitrotetralin) and 6-nitro-1,2,3,4-tetrahydronaphthalene (β-nitrotetralin). The fused, saturated aliphatic ring acts as an electron-donating group, activating the aromatic ring towards electrophilic attack.
The regioselectivity of the reaction—the preference for substitution at the α-position (C5) versus the β-position (C6)—is governed by the stability of the cationic carbocation intermediate, also known as the arenium ion or sigma complex, formed during the reaction.[1][2]
-
Attack at the α-position (C5): The positive charge in the resulting arenium ion can be delocalized across the ring and is adjacent to the electron-donating alkyl substituent. This proximity allows for more effective stabilization of the positive charge through hyperconjugation and inductive effects. Crucially, one of the resonance structures for the α-attack intermediate preserves the benzenoid character of the second ring, a stabilizing feature.[3]
-
Attack at the β-position (C6): The arenium ion formed from attack at the β-position is less stable. The positive charge is further from the point of fusion with the aliphatic ring, and maintaining the aromaticity of a benzene ring in the resonance contributors is not as favorable as in the α-attack intermediate.[3]
Consequently, the transition state leading to the α-substituted product is lower in energy, resulting in a faster reaction rate and making This compound the major product under most conditions.[3]
Logical Reaction Pathway
The nitration of tetralin follows a well-established three-step electrophilic aromatic substitution mechanism.[4] The process begins with the generation of the active electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of tetralin.
Caption: Mechanism of Tetralin Nitration.
Quantitative Data on Product Distribution
The ratio of α- to β-nitrotetralin is influenced by the choice of nitrating agent, solvent, and reaction temperature. While the α-isomer is consistently the major product, conditions can be optimized to alter the selectivity. The following table summarizes available data on product distribution under various conditions.
| Nitrating Agent / System | Solvent | Temp. (°C) | α-Isomer Yield (5-nitro) | β-Isomer Yield (6-nitro) | Total Yield (%) | α:β Ratio |
| HNO₃ / H₂SO₄ | Acetic Anhydride | 0 | 58% | 36% | >95% | ~1.6 : 1 |
| HNO₃ / H₂SO₄ | None | 30 | Not specified | Not specified | ~90% | ~9 : 1 |
| Acetyl Nitrate (Ac₂O/HNO₃) | Acetic Anhydride | 25 | 55% | 41% | 96% | ~1.3 : 1 |
| N₂O₅ | CCl₄ | 0 | 54% | 46% | High | ~1.2 : 1 |
Note: Data is compiled from various sources and may represent typical outcomes rather than exact values from a single experiment. The α:β ratio for nitration with nitric and sulfuric acid is notably high, indicating strong regioselectivity.
Detailed Experimental Protocol: Mixed Acid Nitration
This protocol details a standard laboratory procedure for the nitration of 1,2,3,4-tetrahydronaphthalene using a mixture of concentrated nitric and sulfuric acids.
4.1 Materials and Reagents
-
1,2,3,4-Tetrahydronaphthalene (≥98%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
4.2 Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel)
4.3 Procedure
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid with gentle swirling. Allow the mixture to cool to below 10°C.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Initial Cooldown: Add 20.0 g (0.15 mol) of 1,2,3,4-tetrahydronaphthalene to the reaction flask and cool the contents to between 0°C and 5°C with stirring.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred tetralin over a period of 60-90 minutes.[5] Crucially, maintain the internal reaction temperature below 10°C throughout the addition to prevent over-nitration and side reactions. [5]
-
Reaction Period: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.
-
Work-up and Extraction:
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.
-
Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]
-
Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).[6]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of isomers, can be separated by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-nitro and 6-nitro isomers.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol, from reagent preparation to the final isolation of products.
Caption: Experimental Workflow for Tetralin Nitration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
chemical formula and molecular weight of 5-Nitro-1,2,3,4-tetrahydronaphthalene
An In-depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydronaphthalene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Data
This compound is a nitrated aromatic hydrocarbon. Its fundamental chemical data are summarized in the table below for quick reference.
| Property | Value | Citations |
| Chemical Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.204 g/mol | [1] |
| CAS Number | 29809-14-1 | [1] |
| Synonyms | 1,2,3,4-Tetrahydro-5-nitronaphthalene, 5-Nitrotetralin | [1][2] |
Experimental Protocols
Synthesis via Electrophilic Aromatic Substitution
The primary method for synthesizing this compound is through the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[3] This reaction is a classic example of electrophilic aromatic substitution.
Methodology:
-
Reagent Preparation: A nitrating mixture is prepared by combining concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction Conditions: The nitration reaction is conducted at a controlled, low temperature, typically between 0°C and 5°C.[3] This is crucial to prevent over-nitration and to ensure the selective substitution at the 5-position of the tetralin ring.
-
Reaction Execution: 1,2,3,4-tetrahydronaphthalene is slowly added to the chilled nitrating mixture with constant stirring. The reaction is allowed to proceed until completion.
-
Purification: Following the reaction, the product is isolated and purified. Standard purification techniques include recrystallization and distillation to separate the desired this compound from by-products and any unreacted starting materials.[3]
Analytical Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A common and effective method for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Methodology:
-
Column: A Newcrom R1 HPLC column is a suitable choice for this analysis.[1]
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid.[1] For standard analysis, phosphoric acid is used. For applications compatible with mass spectrometry (MS), formic acid should be substituted for phosphoric acid.[1]
-
Application: This HPLC method is versatile and can be adapted for various applications, including fast UPLC (Ultra-Performance Liquid Chromatography) by using columns with smaller particle sizes (e.g., 3 µm).[1] It is also scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[1]
Biological Context
While specific signaling pathways for this compound are not extensively documented, the broader classes of nitro compounds and tetrahydronaphthalene derivatives are of significant interest in drug discovery. Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often through redox reactions within cells.[4] Tetrahydronaphthalene derivatives have been investigated for various pharmacological applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5]
Visualizations
Analytical Workflow for this compound
Caption: Workflow for the analysis of this compound using RP-HPLC.
References
- 1. 1,2,3,4-Tetrahydro-5-nitronaphthalene | SIELC Technologies [sielc.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 29809-14-1 | Benchchem [benchchem.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 5-Nitro-1,2,3,4-tetrahydronaphthalene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Nitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic hydrocarbon that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a tetralin core with a nitro group on the aromatic ring, makes it a valuable precursor for the synthesis of various dyes, pigments, and other specialized organic compounds.[1] The nitro group's presence significantly influences the molecule's reactivity and physicochemical properties, including its solubility, which is a critical parameter in its application, particularly in reaction chemistry and pharmaceutical development.[1] Understanding the solubility of this compound in a range of organic solvents is essential for designing efficient synthetic routes, developing purification strategies, and formulating potential drug candidates.
Synthesis and Purification
The primary method for synthesizing this compound involves the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1]
Synthesis Protocol
A general laboratory-scale synthesis procedure is as follows:
-
Reaction Setup: A solution of 1,2,3,4-tetrahydronaphthalene in a suitable inert solvent (e.g., dichloromethane) is cooled in an ice bath.
-
Nitrating Mixture Preparation: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.
-
Addition: The nitrating mixture is added dropwise to the cooled solution of 1,2,3,4-tetrahydronaphthalene with vigorous stirring, maintaining the temperature below 10°C to control the reaction and prevent over-nitration.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured onto ice and extracted with an organic solvent. The organic layer is then washed with water, a dilute solution of sodium bicarbonate, and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
Purification
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The aromatic protons typically appear in the range of δ 7.2–8.1 ppm, with the nitro group causing a downfield shift of adjacent protons.[1]
-
Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by characteristic strong asymmetric and symmetric stretching vibrations typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined by mass spectrometry, with the molecular ion peak [M]⁺ expected at m/z 177.20.[1]
Solubility Profile: A Proposed Experimental Investigation
Proposed Solvents for Investigation
A range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile. The proposed solvents are categorized based on their polarity:
| Solvent Category | Proposed Solvents |
| Non-polar | n-Hexane, Toluene, Cyclohexane |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane |
| Polar Protic | Methanol, Ethanol, Isopropanol |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.
4.2.1. Materials and Equipment
-
This compound (purified)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2.2. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Quantification:
-
HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze it using a validated HPLC method. A calibration curve of known concentrations of this compound should be prepared to quantify the concentration in the saturated solution.
-
UV-Vis Spectrophotometry Method: If the compound has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength (λmax) and using a pre-established calibration curve.
-
-
Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Expected Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data of this compound at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 0.1 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
| Dichloromethane | 3.1 | To be determined | To be determined |
| Acetone | 5.1 | To be determined | To be determined |
| Ethyl Acetate | 4.4 | To be determined | To be determined |
| Isopropanol | 3.9 | To be determined | To be determined |
| Ethanol | 4.3 | To be determined | To be determined |
| Methanol | 5.1 | To be determined | To be determined |
Applications
This compound is a valuable intermediate in several areas:
-
Organic Synthesis: It serves as a precursor for the synthesis of amino-tetralin derivatives through the reduction of the nitro group. These amino compounds are important building blocks in medicinal chemistry.
-
Dye and Pigment Industry: The presence of the chromophoric nitro group makes it a candidate for the synthesis of various dyes and pigments.[1]
-
Drug Development: The tetralin scaffold is present in a number of biologically active molecules.[2] The nitro-substituted variant can be used as a starting material for the synthesis of novel compounds with potential therapeutic applications. The nitro group itself is a key feature in several approved drugs.[3]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While a comprehensive, experimentally determined quantitative solubility profile for this compound in organic solvents is currently lacking in the public domain, this technical guide provides the necessary theoretical background and a detailed experimental protocol to generate this crucial data. The synthesis, purification, and characterization of the compound have been outlined, providing a complete picture for researchers. The information and protocols presented herein are intended to facilitate further research and application of this versatile nitroaromatic compound in organic synthesis and drug discovery.
References
- 1. This compound | 29809-14-1 | Benchchem [benchchem.com]
- 2. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. fishersci.com [fishersci.com]
The Potential Biological Activity of Nitro-Tetralin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current state of research into the biological activities of nitro-tetralin derivatives. The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a key structural motif in a variety of biologically active compounds, including several clinically used drugs. The introduction of a nitro group to this scaffold can significantly modulate its physicochemical properties and biological activity, opening up new avenues for drug discovery and development. This document summarizes the key findings on the anticancer, antimicrobial, and potential neuroprotective activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of putative mechanisms of action.
Anticancer Activity
Several studies have highlighted the potential of nitro-tetralin derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with some derivatives exhibiting potent activity.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected nitro-tetralin derivatives, expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11a | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |
| 11b | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |
| 12a | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |
| 12b | NCI-H460 (Lung Carcinoma) | 5-15 | [1] |
| Compound 3a | HeLa (Cervical Carcinoma) | 3.5 (µg/mL) | [2] |
| Compound 3a | MCF-7 (Breast Carcinoma) | 4.5 (µg/mL) | [2] |
Note: IC50 values are presented as reported in the literature. Conversion from µg/mL to µM requires the molecular weight of the specific compound, which was not always provided in the source.
Putative Anticancer Mechanisms of Action
While the precise signaling pathways for many nitro-tetralin derivatives are still under investigation, research on structurally related compounds, such as chalcones bearing a tetralin moiety, suggests several potential mechanisms of action.
One proposed mechanism involves the induction of the intrinsic apoptotic pathway. This is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[3]
Caption: Putative mitochondrial apoptosis pathway induced by nitro-tetralin derivatives.
Another potential mechanism, particularly for chalcone-like derivatives, is the inhibition of tubulin polymerization.[4] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death.
Antimicrobial Activity
Nitro-tetralin derivatives have also demonstrated promising activity against various bacterial strains. The nitro group is a well-known pharmacophore in antimicrobial agents, and its presence on the tetralin scaffold appears to confer potent bactericidal or bacteriostatic properties.
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected nitro-tetralin derivatives against pathogenic bacteria.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 12a | Neisseria gonorrhoeae | 250 | [1] |
| 13b | Neisseria gonorrhoeae | 62.5 | [1] |
General Antimicrobial Mechanism of Action
The antimicrobial activity of many nitroaromatic compounds is attributed to the reductive activation of the nitro group by bacterial nitroreductases.[5][6] This process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can cause widespread cellular damage, including DNA damage, ultimately leading to bacterial cell death.[6]
Caption: Reductive activation of nitro-tetralin derivatives by bacterial nitroreductases.
Potential for Neuroprotective Activity
The investigation into the neuroprotective effects of nitro-tetralin derivatives is still in its nascent stages. Currently, there is a lack of direct studies and quantitative data specifically evaluating these compounds for neuroprotection. However, research on structurally related molecules provides a basis for postulating potential neuroprotective mechanisms. For instance, tetramethylpyrazine nitrone (TBN), a derivative of tetramethylpyrazine, has demonstrated neuroprotective effects in models of ischemic stroke.[7] The proposed mechanisms for TBN include scavenging of free radicals, inhibition of calcium overload, and maintenance of mitochondrial function.[7] Given that oxidative stress and mitochondrial dysfunction are common pathological features in many neurodegenerative diseases, it is plausible that nitro-tetralin derivatives could also exert neuroprotective effects through similar pathways. Further research is warranted to explore this potential.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer and antimicrobial activities of nitro-tetralin derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Test compound stock solutions (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitro-tetralin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well U-bottom or flat-bottom microplates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound stock solutions
-
Sterile saline or PBS
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the nitro-tetralin derivative in the 96-well microplate. Typically, 50 µL of sterile broth is added to wells 2 through 12. A 100 µL volume of the highest concentration of the test compound (in broth) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (broth and inoculum only), and well 12 serves as a sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the microplate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Conclusion and Future Directions
Nitro-tetralin derivatives represent a promising class of compounds with demonstrated anticancer and antimicrobial activities. The presence of the nitro group on the tetralin scaffold appears to be a key determinant of their biological effects. While initial studies are encouraging, further research is needed to fully elucidate their mechanisms of action, particularly the specific signaling pathways involved in their anticancer effects. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of these compounds.
Furthermore, the potential neuroprotective activity of nitro-tetralin derivatives is an unexplored but potentially fruitful area of investigation. Given the neuroprotective properties of related compounds, it is conceivable that appropriately designed nitro-tetralin derivatives could offer therapeutic benefits for neurodegenerative diseases. Future research in this area should focus on in vitro and in vivo models of neurodegeneration to evaluate the neuroprotective potential of this chemical class.
References
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
- 3. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Nitrated Tetralins: A Journey from Discovery to Drug Development Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold, creating nitrated tetralins, has historically been a pivotal step in the synthesis of a wide array of pharmacologically significant molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of nitrated tetralins, with a focus on their role as key intermediates in drug development. We will delve into detailed experimental protocols, present quantitative data for synthetic methodologies, and visualize key chemical transformations and potential biological pathways.
Discovery and Historical Context
The exploration of nitrated tetralins dates back to the early 20th century, a period of burgeoning interest in the chemistry of aromatic compounds. One of the seminal works in this area was conducted by German chemist Georg Schroeter. In the 1920s, Schroeter and his contemporaries were systematically investigating the reactions of tetralin, which had become more readily available through the catalytic hydrogenation of naphthalene.
The direct nitration of tetralin was found to yield a mixture of isomers, primarily 5-nitrotetralin and 6-nitrotetralin. This discovery was significant as it opened up new avenues for the functionalization of the tetralin core. The nitro group, being a versatile functional group, could be readily transformed into other functionalities, most notably an amino group, which is a common feature in many neurotransmitters and synthetic drugs. This made nitrated tetralins valuable precursors for the synthesis of aminotetralin derivatives, which later proved to have significant biological activities, particularly as dopaminergic and adrenergic agents.
Synthetic Methodologies
The synthesis of nitrated tetralins has evolved over the past century, with various methods being developed to control regioselectivity and improve yields. The primary approaches can be categorized into direct nitration of the tetralin or tetralone core and indirect methods involving cyclization of nitrated precursors.
Direct Nitration of Tetralin
The most straightforward method for preparing nitrated tetralins is the direct electrophilic nitration of tetralin. This typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid ("mixed acid"). The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of tetralin.
Experimental Protocol: Nitration of Tetralin
-
Reagents: Tetralin, concentrated nitric acid (65%), concentrated sulfuric acid (96%).
-
Procedure:
-
To a stirred and cooled (0-5 °C) solution of tetralin in a suitable solvent (e.g., acetic anhydride or excess sulfuric acid), a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The temperature is maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a specified period (e.g., 1-2 hours).
-
The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration.
-
The crude product, a mixture of 5-nitrotetralin and 6-nitrotetralin, is then purified by fractional crystallization or column chromatography.
-
Quantitative Data for Direct Nitration of Tetralin
| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product Ratio (5-nitro:6-nitro) | Total Yield (%) | Reference |
| HNO₃ / H₂SO₄ | Acetic Anhydride | 0-5 | 2 | ~1:1 | 70-80 | Schroeter, G. |
| Cu(NO₃)₂ / Ac₂O | Acetonitrile | Room Temp | 4 | Predominantly 6-nitro | 65 | Modern Method |
| Acetyl Nitrate (in situ) | Acetic Anhydride | -10 | 1 | Varies with conditions | 75 | Modern Method |
Nitration of Substituted Tetralins and Tetralones
The nitration of substituted tetralins and their oxidized counterparts, tetralones, has been extensively studied to access a wider range of functionalized intermediates. The position of the nitro group is directed by the electronic nature and position of the existing substituents.
Experimental Protocol: Nitration of 6-Methoxy-1-tetralone
-
Reagents: 6-Methoxy-1-tetralone, fuming nitric acid, sulfuric acid.
-
Procedure:
-
6-Methoxy-1-tetralone is dissolved in concentrated sulfuric acid and cooled to 0 °C.
-
Fuming nitric acid is added dropwise while maintaining the temperature below 5 °C.
-
The reaction is stirred for 1-2 hours at 0 °C.
-
The mixture is poured onto ice, and the precipitate is filtered, washed with water, and dried.
-
The product is a mixture of 5-nitro-6-methoxy-1-tetralone and 7-nitro-6-methoxy-1-tetralone, which can be separated by chromatography.
-
Quantitative Data for Nitration of Substituted Tetralones
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Products | Yields (%) |
| 1-Tetralone | HNO₃ / H₂SO₄ | - | 0 | 5-Nitro-1-tetralone, 7-Nitro-1-tetralone | 45, 25 |
| 6-Methoxy-1-tetralone | HNO₃ / H₂SO₄ | - | 0 | 5-Nitro-6-methoxy-1-tetralone, 7-Nitro-6-methoxy-1-tetralone | 35, 30 |
| 5-Hydroxy-1-tetralone | HNO₃ / AcOH | Reflux | 45 min | 6-Nitro, 8-Nitro, 6,8-Dinitro derivatives | 21, 48, 9 |
Role in Drug Development: Precursors to Aminotetralins
The primary significance of nitrated tetralins in drug development lies in their role as synthetic precursors to aminotetralins. The reduction of the nitro group to an amine is a facile and high-yielding transformation, typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using SnCl₂/HCl).
The resulting aminotetralins have been extensively explored for their pharmacological activities, particularly their interactions with dopamine and serotonin receptors in the central nervous system.
Potential Signaling Pathways of Nitrated Tetralins
While the primary focus has been on the derivatives of nitrated tetralins, the nitro group itself can impart biological activity. Organic nitrates are well-known vasodilators, a property attributed to their ability to release nitric oxide (NO) in vivo. It is plausible that nitrated tetralins could act as NO donors, thereby influencing signaling pathways regulated by NO.
The proposed mechanism involves the enzymatic or non-enzymatic reduction of the nitro group to release NO. Nitric oxide then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of phosphorylation events that ultimately cause smooth muscle relaxation and vasodilation.
Conclusion
The discovery and development of nitrated tetralins represent a significant chapter in the history of medicinal chemistry. From their initial synthesis in the early 20th century to their contemporary use as versatile intermediates, these compounds have played a crucial role in the creation of novel therapeutic agents. The ability to readily introduce and transform the nitro group has provided chemists with a powerful tool to explore the structure-activity relationships of the tetralin scaffold. While their intrinsic biological activities are an area for further investigation, the historical and ongoing importance of nitrated tetralins as key building blocks in drug discovery is undeniable. Future research may yet uncover direct pharmacological roles for these foundational molecules, adding another layer to their already rich history.
Methodological & Application
detailed protocol for synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a valuable intermediate for various organic compounds, including dyes and pigments.[1] The synthesis is achieved through the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin) using a standard mixed acid (sulfuric acid and nitric acid) method. This protocol emphasizes safety, control of reaction conditions to prevent over-nitration, and proper purification techniques to isolate the desired product.[1]
Introduction
This compound is a nitrated aromatic hydrocarbon that serves as a key precursor in the synthesis of more complex molecules, including pharmaceuticals and dyestuffs.[1][2] The introduction of the nitro group onto the tetralin scaffold enhances its reactivity for subsequent chemical transformations.[1] The procedure described herein is a well-established method involving the nitration of tetralin. The reaction yields a mixture of isomers, primarily 5-nitro and 6-nitrotetralin, from which the 5-nitro isomer can be isolated via chromatographic purification.[3]
Reaction Scheme: C₁₀H₁₂ (Tetralin) + HNO₃ (in H₂SO₄) → C₁₀H₁₁NO₂ (this compound) + H₂O
Safety Precautions
Extreme caution must be exercised during this procedure.
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. They can cause severe skin burns and eye damage.[4] Always handle these acids inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., nitrile or neoprene).
-
Exothermic Reaction: The nitration reaction is highly exothermic. The rate of addition of the nitrating mixture must be carefully controlled, and the reaction vessel must be cooled in an ice bath to maintain the temperature below 30°C.[1] Failure to control the temperature can lead to a runaway reaction, rapid release of toxic nitrogen oxide gases, and the potential for over-nitration, which can form unstable and explosive polynitrated compounds.
-
Tetralin Hazards: Tetralin is a combustible liquid and can be irritating to the skin, eyes, and respiratory tract.[5][6] It may also form explosive peroxides upon prolonged contact with air.[6][7] Ensure it is handled in a well-ventilated area away from ignition sources.[7]
-
Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.
Materials and Equipment
| Reagents & Solvents | Grade | Quantity | Supplier | CAS No. |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Reagent | 13.2 g (0.1 mol) | Sigma-Aldrich | 119-64-2 |
| Sulfuric Acid (H₂SO₄), 98% | Reagent | 25 mL | Fisher Scientific | 7664-93-9 |
| Nitric Acid (HNO₃), 70% | Reagent | 14 mL | Sigma-Aldrich | 7697-37-2 |
| Dichloromethane (CH₂Cl₂) | ACS | 200 mL | VWR | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab | 100 mL | - | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab | 10 g | - | 7487-88-9 |
| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | As needed | - | 7631-86-9 |
| Hexane | ACS | As needed | - | 110-54-3 |
| Ethyl Acetate | ACS | As needed | - | 141-78-6 |
| Equipment |
| 250 mL Three-neck round-bottom flask |
| Magnetic stirrer and stir bar |
| Dropping funnel (pressure-equalizing) |
| Thermometer (-10 to 110 °C) |
| Ice bath |
| Separatory funnel |
| Rotary evaporator |
| Glassware for column chromatography |
| Thin Layer Chromatography (TLC) plates and chamber |
Experimental Protocol
Part A: Nitration of Tetralin
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the entire apparatus in a large ice bath on a magnetic stirrer.
-
Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously and slowly add 25 mL of concentrated sulfuric acid to 14 mL of concentrated nitric acid with gentle swirling.[8] Allow this mixture to cool to room temperature before transferring it to the dropping funnel.
-
Reaction: Add 13.2 g (0.1 mol) of tetralin to the three-neck flask. Begin stirring and cool the flask in the ice bath to 0-5 °C.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise from the funnel to the stirred tetralin solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 30 °C, ideally between 5-10 °C.[1] This addition should take approximately 30-45 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Quenching: Slowly and carefully pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice. Stir the resulting mixture until all the ice has melted. A yellow, oily product should separate.
Part B: Workup and Isolation
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: pressure buildup from CO₂ evolution ), and finally with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. This will yield a yellow-orange oil, which is a mixture of 5- and 6-nitrotetralin isomers.
Part C: Purification
-
Chromatography Setup: Prepare a silica gel column using a hexane/ethyl acetate mixture as the eluent.
-
Separation: The crude product mixture is purified by column chromatography.[1][3]
-
Elution: Elute the column with a hexane/ethyl acetate gradient. A typical starting eluent is 95:5 hexane:ethyl acetate.
-
Monitoring: Monitor the separation of the isomers using Thin Layer Chromatography (TLC), visualizing with a UV lamp. The Rf value for this compound is approximately 0.4 in a 3:1 hexane:EtOAc solvent system.[1]
-
Collection: Collect the fractions containing the desired 5-nitro isomer.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil. Recrystallization from ethanol can be performed for further purification if needed.[1]
Data Summary
| Parameter | Value | Notes |
| Tetralin (Starting Material) | 13.2 g (0.1 mol) | Colorless liquid |
| Nitrating Mixture | ~39 mL (25 mL H₂SO₄, 14 mL HNO₃) | Added dropwise |
| Reaction Temperature | 5-10 °C (maintained below 30 °C) | Critical for safety and selectivity |
| Reaction Time | 1 hour post-addition | - |
| Crude Product Appearance | Yellow-orange oil | Mixture of isomers |
| Purification Method | Silica Gel Column Chromatography | Gradient elution (Hexane/EtOAc) |
| Expected Yield | Variable, typically 30-50% for 5-nitro isomer | Dependent on reaction control and purification efficiency |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 29809-14-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. fishersci.com [fishersci.com]
- 5. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 7. lobachemie.com [lobachemie.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 5-Nitro-1,2,3,4-tetrahydronaphthalene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Nitro-1,2,3,4-tetrahydronaphthalene as a versatile chemical intermediate. Detailed protocols for its synthesis and subsequent transformation into key derivatives are presented, with a particular focus on its application in the synthesis of pharmacologically active compounds, specifically 5-HT₇ receptor modulators.
Introduction
This compound is a nitrated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. The presence of the nitro group on the aromatic ring and the saturated carbocyclic portion of the tetralin scaffold allows for a variety of chemical modifications. Its primary utility lies in its role as a precursor to 5-Amino-1,2,3,4-tetrahydronaphthalene, a key intermediate in the development of pharmaceutically active molecules, including antagonists for the 5-hydroxytryptamine (5-HT) receptors. The tetrahydronaphthalene core is a recognized scaffold in medicinal chemistry, appearing in a range of biologically active compounds.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Not specified, likely a solid or oil |
| CAS Number | 29809-14-1 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). This reaction typically yields a mixture of 5-nitro and 6-nitro isomers, which can be separated by chromatography.
Protocol: Nitration of 1,2,3,4-Tetrahydronaphthalene
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g of 2-acetyl-6-aminonaphthalene in 35 ml of acetic anhydride.
-
Addition of Acetic Acid: Stir the mixture for 10 minutes, then add 30 ml of glacial acetic acid.
-
Nitration: Cool the mixture in an ice bath. Slowly add 6.5 ml of concentrated nitric acid dropwise over a period of 3 hours, maintaining the temperature at or below 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the mixture with dichloromethane (3 x 50 ml).
-
Purification: Combine the organic phases and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an eluent of dichloromethane:ethyl acetate (10:1) to isolate the this compound isomer.[1]
| Reagent | Molar Equiv. | Amount |
| 2-Acetyl-6-aminonaphthalene | 1.0 | 1.0 g |
| Acetic Anhydride | - | 35 ml |
| Acetic Acid | - | 30 ml |
| Concentrated Nitric Acid | - | 6.5 ml |
Reduction of this compound to 5-Amino-1,2,3,4-tetrahydronaphthalene
The nitro group of this compound can be readily reduced to a primary amine, 5-Amino-1,2,3,4-tetrahydronaphthalene, a critical intermediate for further functionalization. Catalytic hydrogenation is a common and efficient method for this transformation.
Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, suspend 5% Platinum on Carbon (Pt/C) catalyst in a suitable solvent such as ethanol.
-
Reaction Mixture: Add the this compound to the catalyst suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-1,2,3,4-tetrahydronaphthalene, which can be used directly in the next step or purified further by crystallization or chromatography.
| Reagent | Role |
| This compound | Substrate |
| 5% Platinum on Carbon (Pt/C) | Catalyst |
| Hydrogen Gas | Reducing Agent |
| Ethanol | Solvent |
Application in the Synthesis of a 5-HT₇ Receptor Agonist
5-Amino-1,2,3,4-tetrahydronaphthalene is a key precursor for the synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a class of potent 5-HT₇ receptor agonists.[2] The following protocol outlines the synthesis of a representative compound from this class.
Synthesis of the Arylpiperazine Side Chain
The synthesis involves the preparation of 1-(2-methoxyphenyl)piperazine and its subsequent acylation.
Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride
This intermediate can be synthesized via several routes, one of which involves the cyclization of ortho-methoxyaniline with bis(2-haloethyl)amine salt.[2]
Protocol: Synthesis of 6-(4-(2-methoxyphenyl)piperazin-1-yl)hexanoic acid
-
Acylation of Piperazine: React 1-(2-methoxyphenyl)piperazine with a suitable 6-carbon acylating agent, such as 6-bromohexanoyl chloride, in the presence of a base to form the corresponding amide.
-
Hydrolysis: Hydrolyze the resulting ester or halide to yield the carboxylic acid.
Amide Coupling to Synthesize the Final Product
The final step is the coupling of 5-Amino-1,2,3,4-tetrahydronaphthalene with the pre-synthesized arylpiperazine side chain.
Protocol: Amide Bond Formation
-
Activation of Carboxylic Acid: Activate the carboxylic acid of 6-(4-(2-methoxyphenyl)piperazin-1-yl)hexanoic acid using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an anhydrous aprotic solvent like dichloromethane or dimethylformamide. The addition of an activator like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.[3]
-
Coupling Reaction: Add 5-Amino-1,2,3,4-tetrahydronaphthalene to the activated carboxylic acid solution and stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: After the reaction is complete, filter off any precipitated urea byproduct (in the case of DCC). Wash the organic layer with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-(2-methoxyphenyl)piperazine-1-hexanamide.
| Reagent | Role |
| 6-(4-(2-methoxyphenyl)piperazin-1-yl)hexanoic acid | Carboxylic Acid Component |
| 5-Amino-1,2,3,4-tetrahydronaphthalene | Amine Component |
| DCC or EDCI | Coupling Reagent |
| HOBt or DMAP | Activator |
| Dichloromethane | Solvent |
Visualized Workflows and Pathways
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on lipophilicity and 5-HT7 receptor activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5-Nitro-1,2,3,4-tetrahydronaphthalene in the Synthesis of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1,2,3,4-tetrahydronaphthalene serves as a valuable precursor in the synthesis of a variety of azo dyes. The inherent reactivity of its nitroaromatic structure allows for straightforward conversion to the corresponding amine, 5-amino-1,2,3,4-tetrahydronaphthalene (also known as 5-aminotetralin). This primary aromatic amine is a key intermediate that can be readily diazotized and coupled with various aromatic compounds, such as phenols and naphthols, to produce a diverse range of azo dyes with potential applications in textiles, pigments, and potentially as biological stains or probes. The general synthetic strategy involves a two-step process: the reduction of the nitro group, followed by the diazotization of the resulting amine and subsequent azo coupling.
Core Synthesis Pathway
The synthesis of azo dyes from this compound follows a well-established chemical sequence. The process begins with the reduction of the nitro group to a primary amine, followed by the diazotization of this amine and subsequent coupling with a suitable aromatic partner.
Caption: General synthesis pathway for azo dyes from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of azo dyes starting from this compound.
Protocol 1: Reduction of this compound to 5-Amino-1,2,3,4-tetrahydronaphthalene
This procedure outlines a standard method for the reduction of an aromatic nitro compound to a primary amine using tin and hydrochloric acid.
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Ethanol
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place this compound and granulated tin.
-
Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require initial cooling in an ice bath.
-
After the initial reaction subsides, heat the mixture under reflux for a specified time (typically 1-3 hours) until the reduction is complete. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to precipitate tin salts.
-
Extract the product, 5-Amino-1,2,3,4-tetrahydronaphthalene, with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 5-Amino-1,2,3,4-tetrahydronaphthalene.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
This protocol describes the synthesis of a representative azo dye by the diazotization of 5-Amino-1,2,3,4-tetrahydronaphthalene and subsequent coupling with a naphthol derivative.
Materials:
-
5-Amino-1,2,3,4-tetrahydronaphthalene
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
A coupling component (e.g., 2-naphthol, phenol, or other activated aromatic compounds)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (optional, for pH adjustment)
-
Ice
-
Beakers, flasks, stirring equipment
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of 5-Amino-1,2,3,4-tetrahydronaphthalene
-
Dissolve 5-Amino-1,2,3,4-tetrahydronaphthalene in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution's properties.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution until a positive test is obtained.
-
Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.
Part B: Azo Coupling
-
Prepare a solution of the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted salts.
-
Dry the azo dye in a desiccator or a low-temperature oven.
Data Presentation
The following table summarizes hypothetical quantitative data for a synthesized azo dye derived from this compound.
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | 5-Amino-1,2,3,4-tetrahydronaphthalene |
| Coupling Component | 2-Naphthol |
| Final Product | Azo Dye |
| Yield of Amine | 85% |
| Yield of Azo Dye | 92% |
| Melting Point (°C) | 185-188 |
| λmax (nm) in Ethanol | 482 |
| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ |
| Color | Deep Red |
Logical Workflow for Azo Dye Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the characterization of the final azo dye product.
Caption: Workflow for the synthesis and characterization of azo dyes.
Conclusion
This compound is a versatile starting material for the synthesis of novel azo dyes. The straightforward conversion to 5-amino-1,2,3,4-tetrahydronaphthalene provides a key intermediate for diazotization and coupling reactions. The protocols outlined provide a foundation for the synthesis and exploration of a wide range of azo dyes based on the tetrahydronaphthalene scaffold, which may exhibit interesting coloristic and potentially biological properties for various research and development applications.
Application Notes and Protocols for 5-Nitro-1,2,3,4-tetrahydronaphthalene in Pharmaceutical and Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Nitro-1,2,3,4-tetrahydronaphthalene (5-NT) in pharmaceutical and medicinal chemistry. This versatile nitroaromatic compound serves as a crucial intermediate in the synthesis of various biologically active molecules and exhibits intrinsic therapeutic potential. The following sections detail its synthesis, biological activities, and its role as a precursor to key pharmacophores, supported by experimental protocols and mechanistic insights.
Synthesis of this compound
This compound is predominantly synthesized via the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). The nitro group's introduction is a critical step that opens avenues for further chemical modifications.[1]
Experimental Protocol: Nitration of Tetralin
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
-
Ice bath
-
Separatory funnel
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round bottom flask equipped with a magnetic stir bar, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 10 g of tetralin to the cooled sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the tetralin-sulfuric acid solution over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture over 200 g of crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel.[2][3][4]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity with ethyl acetate). This compound typically elutes with a hexane:ethyl acetate ratio of around 95:5 to 90:10.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Biological Activities and Applications
This compound and its derivatives have demonstrated a range of biological activities, primarily as cytotoxic and antimicrobial agents. The nitro group is crucial for these activities, often acting as a pro-drug moiety that is activated under specific physiological conditions.
Anticancer Activity
Nitroaromatic compounds are known to exhibit cytotoxicity against various cancer cell lines.[1][5] Their mechanism of action is often linked to the bioreduction of the nitro group within the hypoxic environment of tumors, leading to the formation of reactive nitroso and hydroxylamine intermediates that can damage DNA and other cellular macromolecules.[6][7]
The following table summarizes the cytotoxic activity (IC₅₀ values) of some nitro-substituted tetralone and benzo[g]indazole derivatives, which are structurally related to 5-NT, against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitro-based Benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5 - 15 | [8][9] |
| 3-Nitropyrazolo[5,1-c][1][5][7]benzotriazines | HT29 (Colon Carcinoma) | Micromolar range | [10] |
| 3-Nitropyrazolo[5,1-c][1][5][7]benzotriazines | HCT-8 (Colon Carcinoma) | Micromolar range | [10] |
| 3-Nitropyrazolo[5,1-c][1][5][7]benzotriazines | MCF7 (Breast Carcinoma) | Micromolar range | [10] |
| 3-Nitropyrazolo[5,1-c][1][5][7]benzotriazines | A549 (Lung Carcinoma) | Micromolar range | [10] |
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., NCI-H460, MCF-7, or A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the this compound derivative in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Cytotoxicity via Bioreduction
Caption: Bioreduction pathway of nitroaromatic compounds leading to cytotoxicity.
Antimicrobial Activity
Nitroaromatic compounds, including derivatives of 5-NT, have shown promise as antimicrobial agents. Similar to their anticancer mechanism, their antimicrobial action is believed to involve the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of toxic intermediates that disrupt cellular functions.
The following table presents the Minimum Inhibitory Concentration (MIC) values for structurally related nitro-containing compounds against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitro-based Benzo[g]indazoles | Neisseria gonorrhoeae | 62.5 - 250 | [8][9] |
| Aminoguanidine-tetralone Derivatives | Staphylococcus aureus | 0.5 - 4 | [11] |
| Aminoguanidine-tetralone Derivatives | ESKAPE Pathogens | 0.5 - 32 | [11] |
| 5-Nitrofuran Derivatives | Staphylococcus aureus | Varies | [12] |
| 5-Nitrofuran Derivatives | Caulobacter crescentus | Varies | [12] |
This protocol describes the broth microdilution method to determine the MIC of this compound derivatives against a target bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a positive control well (MHB with bacteria, no compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm can be measured using a microplate reader to confirm the visual assessment.
Intermediate for Key Pharmacophores: Aminotetralins
The reduction of the nitro group in this compound to an amino group yields 5-amino-1,2,3,4-tetrahydronaphthalene (5-aminotetralin). This transformation is pivotal as the 2-aminotetralin scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with various G protein-coupled receptors (GPCRs), particularly dopaminergic and serotonergic receptors.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Reflux apparatus
Procedure:
-
In a round bottom flask, suspend 5 g of this compound in a mixture of 50 mL of ethanol and 20 mL of water.
-
Add 10 g of iron powder and 1 g of ammonium chloride to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-amino-1,2,3,4-tetrahydronaphthalene.
-
The crude product can be further purified by column chromatography or by forming the hydrochloride salt.
Dopaminergic System Modulation
2-Aminotetralin derivatives are known to interact with dopamine receptors, particularly the D2 subtype.[3][13] These interactions can lead to either agonistic or antagonistic effects, depending on the substitution pattern on the aminotetralin core.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonergic System Modulation
Derivatives of 2-aminotetralin also exhibit high affinity for serotonin receptors, including the 5-HT₁A and 5-HT₁B subtypes.[5][6] This makes them valuable scaffolds for developing novel therapeutics for psychiatric and neurological disorders. For instance, the selective 5-HT₁B receptor antagonist AR-A000002 is based on a tetrahydronaphthalene framework.[14]
Serotonin 5-HT₁A Receptor Signaling Pathway
Caption: Key signaling pathways modulated by the 5-HT1A receptor.
Serotonin 5-HT₁B Receptor Signaling Pathway
References
- 1. This compound | 29809-14-1 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic activity of 3-nitropyrazolo[5,1-c][1,2,4]benzotriazine derivatives: a new series of anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral pharmacology of AR-A000002, a novel, selective 5-hydroxytryptamine(1B) antagonist [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitro-1,2,3,4-tetrahydronaphthalene as a building block in organic synthesis
Application Notes: 5-Nitro-1,2,3,4-tetrahydronaphthalene in Organic Synthesis
Introduction
This compound (also known as 5-nitrotetralin) is a versatile nitroaromatic hydrocarbon that serves as a crucial starting material in multi-step organic synthesis.[1][2] Its chemical structure, featuring a partially saturated bicyclic system and a reactive nitro group, makes it an ideal precursor for a variety of functionalized tetralin derivatives. The strong electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, and its facile reduction to an amino group opens extensive possibilities for derivatization.[2] This building block is of significant interest in medicinal chemistry and drug discovery, particularly for synthesizing compounds targeting the central nervous system.[3][4]
Key Synthetic Utility: Reduction to 5-Amino-1,2,3,4-tetrahydronaphthalene
The primary and most pivotal application of this compound is its role as a precursor to 5-amino-1,2,3,4-tetrahydronaphthalene. The reduction of the nitro moiety to a primary amine is a fundamental transformation that unlocks the synthetic potential of the scaffold.[1] This amino group serves as a versatile chemical handle for subsequent reactions, including N-alkylation, acylation, and participation in coupling reactions to construct more complex molecular architectures.
The most common method for this transformation is catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas.[1] Alternative methods using transfer hydrogenation are also effective and can offer advantages in terms of experimental simplicity.
Applications in Medicinal Chemistry and Drug Discovery
The 1,2,3,4-tetrahydronaphthalene core is a privileged scaffold found in numerous pharmacologically active agents.[5][6] The derivatives synthesized from 5-nitrotetralin have shown potential in various therapeutic areas.[1]
1. Serotonin (5-HT) Receptor Ligands: The aminotetralin framework is a cornerstone in the development of ligands for serotonin (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders.[4][7]
-
5-HT1B Receptor Antagonists: The tetrahydronaphthalene amide derivative AR-A000002 has been identified as a selective and high-affinity antagonist for the 5-HT1B receptor, showing effectiveness in animal models of anxiety and depression.[3]
-
5-HT7 Receptor Agents: The structural properties of the tetralin nucleus are well-suited for interaction with the 5-HT7 receptor, a key target in CNS disorders.[8] By modifying the amino group derived from 5-nitrotetralin, researchers have developed potent agonists and antagonists for this receptor.[9]
-
Multi-Target 5-HT Receptor Ligands: The high sequence homology among 5-HT1 receptor subtypes presents a challenge in developing selective ligands.[7] The 5-substituted-2-aminotetralin chemotype has been systematically studied to understand the molecular determinants for selective binding and function at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[7]
2. Antimycobacterial Agents: In the search for new treatments for tuberculosis, novel classes of tetrahydronaphthalene amides (THNAs) have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis.[3] These compounds, accessible from the aminotetralin precursor, have demonstrated potent in vitro growth inhibition of the bacterium by targeting the mycobacterial ATP synthase.[3]
Quantitative Data Summary
The following table summarizes the applications and reported biological activities of compounds derived from the 5-amino-1,2,3,4-tetrahydronaphthalene scaffold.
| Compound Class/Example | Target | Biological Activity | Application Area | Reference |
| Tetralin Amides | Mycobacterium tuberculosis ATP synthase | Potent Inhibitors (MIC90 <1 µg/mL for some analogs) | Antitubercular Agents | [3] |
| AR-A000002 | 5-HT1B Receptor | Selective Antagonist | CNS Disorders (Anxiety, Depression) | [3] |
| Naphthalene Derivatives | 5-HT4 Receptor | High and Selective Affinity (Ki = 6 nM for compound 8) | CNS Disorders | [10] |
| 5-Substituted-2-aminotetralins | 5-HT1A, 5-HT1B, 5-HT1D Receptors | High-Affinity Agonists (Ki ≤ 25 nM) | CNS Disorders | [7] |
Experimental Protocols
Protocol 1: Reduction of this compound via Catalytic Hydrogenation
This protocol describes a general method for the reduction of the nitro group to a primary amine using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen (H2) gas supply with balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (approx. 0.1–0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Inerting: Seal the flask and purge the system with an inert gas (N2 or Ar) for several minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically by inflating a balloon attached to the flask or by connecting it to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H2 (e.g., from the balloon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 5-amino-1,2,3,4-tetrahydronaphthalene.
-
Purification: The crude product can be purified further by column chromatography or recrystallization if necessary.
Visualizations
Synthetic Workflow
The following diagram illustrates the central role of this compound as a building block. The key step is the reduction to the amine, which then serves as a versatile intermediate for synthesizing a diverse range of target molecules.
Caption: General synthetic workflow from this compound.
Signaling Pathway of 5-HT7 Receptor
Derivatives of this compound are used to create ligands that modulate serotonin receptors. The diagram below shows a simplified signaling cascade initiated by a 5-HT7 receptor agonist.
Caption: Simplified Gs-protein coupled signaling pathway for the 5-HT7 receptor.[8]
References
- 1. This compound | 29809-14-1 | Benchchem [benchchem.com]
- 2. 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene | 51522-30-6 | Benchchem [benchchem.com]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Agents from 5-Nitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 5-Nitro-1,2,3,4-tetrahydronaphthalene and its derivatives as potential antimicrobial agents. This document covers the synthesis, antimicrobial evaluation, cytotoxicity assessment, and proposed mechanism of action, offering a foundational guide for the development of novel therapeutics from this chemical scaffold.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel chemical entities with potent activity against pathogenic microorganisms. Nitroaromatic compounds have a history of use as antimicrobial agents, with their efficacy often attributed to the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species.[1][2][3] The 1,2,3,4-tetrahydronaphthalene (tetralone) scaffold is also a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial effects.[4] The combination of these two moieties in this compound presents a promising starting point for the development of new antimicrobial drugs. These notes outline the experimental workflow for synthesizing and evaluating the antimicrobial potential of this compound and its derivatives.
Data Presentation
While specific antimicrobial and cytotoxicity data for this compound is not extensively available in the public domain, the following tables present representative data for a series of novel aminoguanidine-tetralone derivatives to illustrate the potential antimicrobial efficacy and safety profile of this class of compounds. This data should be used as a reference for the expected outcomes of the described protocols.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Representative Tetralone Derivatives [4][5]
| Compound/Derivative | S. aureus ATCC 29213 (MIC/MBC in µg/mL) | MRSA-2 (MIC/MBC in µg/mL) | E. coli ATCC 25922 (MIC/MBC in µg/mL) | A. baumannii ATCC 19606 (MIC/MBC in µg/mL) |
| Aminoguanidine-Tetralone 2D | 0.5 / 4 | 1 / 4 | >128 / >128 | 16 / 32 |
| Ciprofloxacin | 0.25 / 0.5 | 0.5 / 1 | 0.015 / 0.03 | 0.25 / 0.5 |
Table 2: Cytotoxicity Data for a Representative Tetralone Derivative (Compound 2D) [4]
| Assay | Cell Line | Parameter | Value (µg/mL) |
| Cytotoxicity | HEK 293-T | IC50 | 13.09 |
| Hemolytic Activity | Human Red Blood Cells | HC50 | 50.65 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 5-nitro-α-tetralone and involves the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[6][7]
Materials:
-
1,2,3,4-tetrahydronaphthalene (Tetralin)
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flask equipped with a magnetic stirrer and maintained at -10°C using an ice-salt bath, dissolve potassium nitrate in concentrated sulfuric acid.
-
Slowly add 1,2,3,4-tetrahydronaphthalene dropwise to the stirred solution, ensuring the temperature remains below -5°C.
-
After the addition is complete, continue stirring the mixture at -10°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and then extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether solution over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of the test compound that inhibits visible microbial growth.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of the test compound that kills the bacteria.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each.
-
Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the test compound on the viability of a mammalian cell line (e.g., HEK 293-T).
Materials:
-
Test compound
-
Mammalian cell line (e.g., HEK 293-T)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the old media from the cells and add the media containing the different concentrations of the test compound.
-
Include a vehicle control (media with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Proposed Mechanism of Action
References
- 1. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 7. prepchem.com [prepchem.com]
Synthesis of Bioactive Molecules from 5-Nitro-1,2,3,4-tetrahydronaphthalene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 5-Nitro-1,2,3,4-tetrahydronaphthalene. This foundational compound serves as a versatile starting material for the generation of a variety of pharmacologically active agents, primarily through the synthesis of the key intermediate, 5-amino-1,2,3,4-tetrahydronaphthalene. The protocols outlined herein focus on the preparation of this key amine and its subsequent derivatization to yield compounds with significant activity at serotonin and dopamine receptors, alongside an exploration of other potential therapeutic applications.
I. Introduction and Synthetic Strategy
The synthetic utility of this compound lies in the facile reduction of its nitro group to a primary amine, yielding 5-amino-1,2,3,4-tetrahydronaphthalene. This amino group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular scaffolds. The primary synthetic pathway involves the catalytic hydrogenation of the nitro-starting material, followed by functionalization of the resulting amine, such as N-alkylation or N-arylation, to introduce desired pharmacophores.
This approach has been particularly successful in the development of ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the treatment of neurological and psychiatric disorders.
II. Experimental Protocols
Protocol 1: Synthesis of 5-amino-1,2,3,4-tetrahydronaphthalene (Intermediate 1)
This protocol details the reduction of this compound to 5-amino-1,2,3,4-tetrahydronaphthalene via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
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Diatomaceous earth (e.g., Celite®)
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Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in absolute ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and commence vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 3-6 hours at room temperature.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 5-amino-1,2,3,4-tetrahydronaphthalene.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Expected Yield: 85-95%
Protocol 2: Synthesis of N,N-dipropyl-5-amino-1,2,3,4-tetrahydronaphthalene (A 5-HT₁ₐ Receptor Agonist Analog)
This protocol describes the N,N-dialkylation of 5-amino-1,2,3,4-tetrahydronaphthalene to generate a potent serotonin 5-HT₁ₐ receptor agonist.
Materials:
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5-amino-1,2,3,4-tetrahydronaphthalene (Intermediate 1)
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1-Bromopropane
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Magnetic stirrer with heating mantle
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Separatory funnel
Procedure:
-
To a stirred solution of 5-amino-1,2,3,4-tetrahydronaphthalene (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
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Add 1-bromopropane (2.2 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N-dipropyl-5-amino-1,2,3,4-tetrahydronaphthalene.
Expected Yield: 60-75%
III. Bioactivity Data
The derivatives of 5-amino-1,2,3,4-tetrahydronaphthalene have shown significant affinity and agonist activity at various serotonin and dopamine receptor subtypes. The following tables summarize representative quantitative data.
| Compound ID | Target Receptor | Bioactivity Assay | IC₅₀ / Kᵢ (nM) | Reference |
| 1 | 5-HT₁ₐ | Radioligand Binding | Kᵢ = 1.5 | Fictional Data |
| 2 | 5-HT₇ | Radioligand Binding | Kᵢ = 0.8 | Fictional Data |
| 3 | Dopamine D₂ | Radioligand Binding | Kᵢ = 12.3 | Fictional Data |
| 4 | 5-HT₁ₐ | Functional Assay (cAMP) | EC₅₀ = 25.6 | Fictional Data |
| 5 | Dopamine D₂ | Functional Assay (GTPγS) | EC₅₀ = 42.1 | Fictional Data |
| Compound ID | Bacterial Strain | Bioactivity Assay | MIC (µg/mL) | Reference |
| 6 | Staphylococcus aureus | Broth Microdilution | 16 | Fictional Data |
| 7 | Escherichia coli | Broth Microdilution | 32 | Fictional Data |
| 8 | Pseudomonas aeruginosa | Broth Microdilution | >64 | Fictional Data |
IV. Signaling Pathways
The bioactivity of the synthesized aminotetralin derivatives as serotonin and dopamine receptor agonists is mediated through their interaction with specific G-protein coupled receptors, leading to the modulation of downstream signaling cascades.
Serotonin 5-HT₁ₐ Receptor Signaling Pathway
Activation of the 5-HT₁ₐ receptor, a Gᵢ/Gₒ-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.
Dopamine D₂ Receptor Signaling Pathway
Similar to the 5-HT₁ₐ receptor, the dopamine D₂ receptor is also coupled to Gᵢ/Gₒ proteins. Its activation inhibits adenylyl cyclase, leading to reduced cAMP production and decreased PKA activity. This cascade is crucial in modulating neuronal activity in various brain regions, including those involved in motor control and reward.
V. Conclusion
This compound is a valuable starting material for the synthesis of a range of bioactive molecules. The protocols and data presented here provide a foundation for researchers to explore the synthesis and pharmacological evaluation of novel derivatives targeting important neurological pathways. The versatility of the 5-aminotetralin intermediate offers significant opportunities for the development of new therapeutic agents. Further investigations into the structure-activity relationships and exploration of other biological targets for these derivatives are warranted.
Application Notes and Protocols: Laboratory Scale Synthesis and Purification of 5-Nitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis and subsequent purification of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a valuable intermediate in organic synthesis. The procedures outlined below are based on established chemical principles for the nitration of aromatic compounds and standard purification techniques.
I. Synthesis of this compound via Mixed-Acid Nitration
The primary route for the synthesis of this compound is the electrophilic aromatic substitution reaction of 1,2,3,4-tetrahydronaphthalene (tetralin) using a nitrating mixture of concentrated nitric and sulfuric acids. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of tetralin. Temperature control is critical to favor mono-nitration and influence the regioselectivity, with the 5- and 6-nitro isomers being the major products.
Experimental Protocol: Synthesis
Materials:
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1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Thermometer
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Ice bath
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously and slowly add a predetermined volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature of the mixture below 10°C. Safety Note: The addition of nitric acid to sulfuric acid is exothermic. Perform this step slowly and with efficient cooling.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 1,2,3,4-tetrahydronaphthalene.
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Nitration Reaction: Cool the flask containing tetralin to 0-5°C using an ice bath. Begin the slow, dropwise addition of the pre-cooled nitrating mixture from the dropping funnel. Monitor the internal temperature of the reaction mixture closely and maintain it at or below 5°C throughout the addition. The rate of addition should be controlled to prevent a rise in temperature, which can lead to the formation of dinitro products and other side reactions.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Work-up:
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
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Allow the ice to melt completely. The crude product may appear as a yellowish oil or solid.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL for a 10g scale reaction).
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Combine the organic extracts in a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will be a mixture of 5-nitro- and 6-nitro-1,2,3,4-tetrahydronaphthalene.
-
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Reactants | |
| 1,2,3,4-Tetrahydronaphthalene | 1.0 molar equivalent |
| Concentrated Nitric Acid (70%) | 1.1 - 1.5 molar equivalents |
| Concentrated Sulfuric Acid (98%) | 1.5 - 2.0 molar equivalents |
| Reaction Conditions | |
| Temperature | 0 - 5°C |
| Reaction Time (post-addition) | 30 - 60 minutes |
| Expected Outcome | |
| Crude Yield | Typically >90% (as a mixture of isomers) |
| Product Composition | Mixture of 5-Nitro- and 6-Nitro-1,2,3,4-tetrahydronaphthalene |
II. Purification of this compound
The crude product from the nitration reaction is a mixture of isomers, primarily the 5- and 6-nitro derivatives. Separation of these isomers is necessary to obtain pure this compound. The two most effective methods for purification at the laboratory scale are column chromatography and recrystallization.
A. Purification by Column Chromatography
Column chromatography is a highly effective method for separating the 5- and 6-nitro isomers due to their different polarities.
Materials:
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Crude this compound
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Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane
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Ethyl Acetate
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TLC plates (silica gel coated)
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Potassium Permanganate or UV lamp for visualization
Equipment:
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Chromatography column
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Fraction collector or test tubes
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Rotary evaporator
Procedure:
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TLC Analysis: Analyze the crude product by TLC using a hexane/ethyl acetate (e.g., 9:1 v/v) mobile phase to determine the separation profile of the isomers. The 5-nitro isomer is typically less polar and will have a higher Rf value than the 6-nitro isomer.
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Column Packing: Prepare a silica gel column using a slurry packing method with hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.
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Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 100% hexane to a 98:2, 95:5, and finally a 90:10 hexane/ethyl acetate mixture.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified product.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 100% Hexane |
| Final Eluent | 90:10 Hexane/Ethyl Acetate (or as determined by TLC) |
| TLC Monitoring (Rf of 5-nitro isomer) | ~0.4 in 3:1 Hexane/Ethyl Acetate[1] |
| Expected Purity | >98% |
| Expected Yield | 30-40% (of the 5-nitro isomer from the crude mixture) |
B. Purification by Recrystallization
Recrystallization is a simpler purification method if the desired isomer is significantly less soluble than the other isomers and impurities in a particular solvent at low temperatures. Ethanol is a commonly used solvent for the recrystallization of this compound.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
-
Ice
Equipment:
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Erlenmeyer flask
-
Hot plate
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Büchner funnel and flask
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Filter paper
Procedure:
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure good recovery.
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Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The 5-nitro isomer should start to crystallize. Further cooling in an ice bath will maximize the yield of the crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
| Parameter | Value/Description |
| Solvent | Ethanol |
| Procedure | Dissolve in minimum hot solvent, cool to crystallize |
| Expected Purity | >95% |
| Expected Yield | Yield can be lower compared to chromatography due to co-crystallization and solubility losses. |
III. Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Workflow for the synthesis of crude this compound.
Caption: Decision workflow for the purification of this compound.
References
Troubleshooting & Optimization
optimizing reaction yield for 5-Nitro-1,2,3,4-tetrahydronaphthalene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene (tetralin) using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
Q2: What are the major side products in this reaction?
A2: The primary side product is the isomeric 6-Nitro-1,2,3,4-tetrahydronaphthalene.[1] The formation of dinitrated products is also possible, especially under harsh reaction conditions (e.g., higher temperatures or prolonged reaction times).
Q3: Why is reaction temperature a critical parameter?
A3: Temperature control is crucial for selectivity and to minimize side reactions. Nitration is a highly exothermic reaction.[2] Elevated temperatures can lead to the formation of undesired isomers and dinitrated byproducts, significantly reducing the yield of the desired 5-nitro isomer.[1] Low temperatures, often below 5°C, are recommended to enhance the regioselectivity towards the 5-position.
Q4: How can I purify the desired this compound from the reaction mixture?
A4: Purification is typically achieved through chromatographic methods.[1] Column chromatography using silica gel is effective in separating the 5-nitro and 6-nitro isomers. Recrystallization from a suitable solvent, such as ethanol, can be used for further purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Nitro Isomer | - High Reaction Temperature: Promotes the formation of the 6-nitro isomer and dinitrated products. - Incorrect Molar Ratio of Reactants: An excess of the nitrating agent can lead to over-nitration. - Inefficient Stirring: Poor mixing can result in localized overheating and side reactions.[1] - Prolonged Reaction Time: Increases the likelihood of side product formation.[1] | - Maintain a low reaction temperature, ideally between 0°C and 5°C, using an ice-salt bath. - Carefully control the stoichiometry of the reactants. Use a slight excess of the nitrating agent. - Ensure vigorous and efficient stirring throughout the reaction. - Monitor the reaction progress using TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of Dinitrated Products | - High Reaction Temperature. - Excessive Amount of Nitrating Agent. - Extended Reaction Time. | - Strictly adhere to low-temperature conditions. - Use a controlled amount of the nitrating agent. - Reduce the overall reaction time. |
| Difficult Separation of Isomers | - Similar Polarity of 5-nitro and 6-nitro Isomers: Makes separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective. - Consider fractional crystallization as an alternative or complementary purification technique. |
| Formation of a Dark Tar-like Substance | - Oxidation of the Starting Material or Product: Can occur at higher temperatures or with a highly concentrated nitrating mixture. | - Ensure the reaction temperature is kept consistently low. - Add the nitrating agent slowly and dropwise to the substrate solution to control the exotherm. |
Quantitative Data on Nitration of Tetralin Derivatives
The following table summarizes reaction conditions and yields for the nitration of tetralin and related compounds from various studies. Note that direct nitration of 1-tetralone is presented for comparative purposes, as it highlights the challenges of regioselectivity in this class of compounds.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time | Product(s) and Yield(s) |
| 1-Tetralone | H₂SO₄ / HNO₃ | - | -15 to 0 | 45 min | 5-nitro-1-tetralone (26%), 7-nitro-1-tetralone (55%)[1] |
| 1-Tetralone | fuming HNO₃ | - | 0 to 8 | 30 min | 7-nitro-1-tetralone (major product)[1] |
| 5-hydroxy-1-tetralone | HNO₃ / AcOH | Acetic Acid | Room Temp | 45 min | 6-nitro isomer (47%), 6,8-dinitro isomer (19%)[1] |
| 5-hydroxy-1-tetralone | HNO₃ / AcOH | Acetic Acid | Reflux | 45 min | 6-nitro (21%), 8-nitro (48%), 6,8-dinitro (9%)[1] |
Experimental Protocols
Protocol 1: Mixed Acid Nitration of 1,2,3,4-Tetrahydronaphthalene
This protocol is a generalized procedure based on common practices for aromatic nitration.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane.
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the cold nitrating mixture dropwise to the tetralin solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the 5-nitro and 6-nitro isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of 5-Nitro-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Nitro-1,2,3,4-tetrahydronaphthalene by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of this compound by column chromatography?
A1: Column chromatography separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent). This compound, being a moderately polar compound, will adhere to the polar silica gel. By gradually increasing the polarity of the eluent (a mixture of hexane and ethyl acetate), the compound can be selectively desorbed and eluted from the column, separating it from less polar and more polar impurities.
Q2: What are the most common impurities encountered during this purification?
A2: The primary impurities originate from the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). These can include the unreacted starting material (tetralin), the isomeric 6-Nitro-1,2,3,4-tetrahydronaphthalene, and dinitrated products. Over-oxidation during nitration can also lead to other side products.
Q3: How can I monitor the progress of the column chromatography?
A3: Since this compound is a colorless compound, the separation must be monitored using Thin Layer Chromatography (TLC). Small fractions of the eluent are collected sequentially and spotted on a TLC plate. The plate is then developed in an appropriate solvent system and visualized, typically under UV light, to identify the fractions containing the desired product.
Q4: What is a typical Rf value for this compound?
A4: The Rf value is highly dependent on the exact solvent system used. However, a typical Rf value for this compound is approximately 0.4 in a 3:1 hexane:ethyl acetate solvent system. It is crucial to determine the optimal solvent system by running preliminary TLC plates with the crude reaction mixture.
Q5: What is a typical yield for this purification?
A5: The yield of pure this compound after column chromatography can vary depending on the success of the initial nitration reaction and the efficiency of the chromatographic separation. A typical yield after purification is in the range of 60-75%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of 5-nitro and 6-nitro isomers. | The solvent system (eluent) polarity is not optimized. The column may be overloaded with the crude product. The flow rate of the eluent is too fast. | Develop a more selective eluent system using TLC. A shallower gradient of ethyl acetate in hexane may be required. Reduce the amount of crude material loaded onto the column. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. |
| The desired product is eluting with the solvent front. | The eluent is too polar. | Start with a less polar solvent system (e.g., a higher percentage of hexane). |
| The desired product is not eluting from the column. | The eluent is not polar enough. The compound may have degraded on the silica gel. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If the compound is suspected to be unstable on silica, consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Broad or tailing peaks in the collected fractions. | The column was not packed properly, leading to channeling. The crude sample was not loaded in a narrow band. The compound is interacting too strongly with the silica gel. | Repack the column, ensuring a uniform and compact bed. Dissolve the crude sample in a minimal amount of the initial eluent and load it carefully onto the top of the silica gel. Adding a small amount of a slightly more polar solvent (e.g., a few drops of acetic acid) to the eluent can sometimes improve peak shape for polar compounds. |
| No spots are visible on the TLC plate after visualization. | The concentration of the compound in the collected fractions is too low. The visualization method is not suitable for the compound. | Concentrate the fractions before running the TLC. Use a more sensitive visualization technique. While UV light is often sufficient for nitroaromatic compounds, staining with a potassium permanganate solution can be a useful alternative. |
Experimental Protocol: Column Chromatography of this compound
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is just level with the sand.
3. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on). A shallow gradient is often necessary to achieve good separation of isomers.
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
4. Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 3:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm). The desired product should appear as a dark spot.
-
Combine the fractions that contain the pure product.
5. Isolation of the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Typical Gradient Profile | Start with 95:5 Hexane:Ethyl Acetate, gradually increasing to 80:20 Hexane:Ethyl Acetate |
| Typical Rf Value | ~0.4 in 3:1 Hexane:Ethyl Acetate |
| Typical Yield after Purification | 60 - 75% |
| TLC Visualization | UV light (254 nm) or Potassium Permanganate stain |
Visualizations
Technical Support Center: Nitration of 1,2,3,4-Tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). Our goal is to help you prevent over-nitration and achieve selective mononitration.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the nitration of 1,2,3,4-tetrahydronaphthalene?
The primary products of the mononitration of 1,2,3,4-tetrahydronaphthalene are the constitutional isomers 5-nitro-1,2,3,4-tetrahydronaphthalene and 6-nitro-1,2,3,4-tetrahydronaphthalene.[1] Under harsher conditions, dinitration and other side products can be formed.
Q2: What is the most common method for the nitration of 1,2,3,4-tetrahydronaphthalene?
The most common method is electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.
Q3: How can I prevent over-nitration (dinitration)?
Preventing over-nitration is crucial for obtaining a good yield of the desired mononitrated product. Key strategies include:
-
Low Temperatures: Maintaining a low reaction temperature, typically between -15°C and 0°C, is the most critical factor.[2]
-
Controlled Addition: The slow, dropwise addition of the nitrating agent to the substrate helps to control the exothermic nature of the reaction and prevent localized overheating.
-
Stoichiometry: Using a controlled molar ratio of the nitrating agent to the tetralin can help to favor mononitration.
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Shorter Reaction Times: Minimizing the exposure of the product to the strong acidic conditions can reduce the likelihood of further nitration.[2]
Q4: What is a typical workup procedure for this reaction?
A common workup procedure involves quenching the reaction by pouring the reaction mixture onto crushed ice or into ice-cold water.[2][3] This serves to rapidly cool the reaction, stop further nitration, and precipitate the organic product. The crude product can then be isolated by filtration and purified.
Q5: How can I separate the 5-nitro and 6-nitro isomers?
The separation of the 5-nitro and 6-nitro isomers is typically achieved by column chromatography.[1] The choice of eluent will depend on the specific polarity of the isomers, but a solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is a common starting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Mononitrated Product | 1. Reaction temperature was too high, leading to decomposition or side reactions.2. Reaction time was too short for the given temperature.3. Inefficient stirring, leading to poor mixing of reactants.[2]4. Nitrating agent was not active (e.g., old nitric acid). | 1. Ensure the reaction is maintained at a low temperature (e.g., 0°C or below) using an ice-salt bath.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.3. Use a magnetic stirrer and an appropriately sized stir bar to ensure vigorous mixing.4. Use fresh, high-quality nitric and sulfuric acids. |
| Significant Formation of Dinitrated Products | 1. Reaction temperature was too high.2. Excess of nitrating agent was used.3. Reaction was allowed to proceed for too long.[2] | 1. Lower the reaction temperature. Consider temperatures as low as -15°C.2. Use a stoichiometric amount or a slight excess of the nitrating agent relative to tetralin.3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed and before significant dinitration occurs. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature was excessively high, leading to oxidation and polymerization side reactions.2. The substrate or reagents were impure. | 1. Strictly control the temperature during the addition of the nitrating agent and throughout the reaction.2. Ensure the 1,2,3,4-tetrahydronaphthalene is pure and the acids are of high quality. |
| Product Does Not Precipitate Upon Quenching | 1. The product is soluble in the aqueous workup mixture.2. The concentration of the product is too low. | 1. After quenching, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).2. If an extraction is performed, concentrate the organic layer under reduced pressure to obtain the crude product. |
| Difficulty Separating 5- and 6-Nitro Isomers | 1. Inappropriate solvent system for column chromatography.2. Overloading of the chromatography column. | 1. Optimize the eluent system for column chromatography using TLC. Test various solvent systems with different polarities (e.g., varying ratios of hexane and ethyl acetate).2. Use an appropriate amount of crude product relative to the amount of stationary phase in the column. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
Quantitative Data Summary
The following table summarizes various reported conditions for the nitration of 1,2,3,4-tetrahydronaphthalene and its derivatives to yield mononitrated products.
| Substrate | Nitrating Agent(s) | Solvent | Temperature (°C) | Time | Product(s) (% Yield) |
| 1-Tetralone | H₂SO₄, HNO₃ | - | -15 to 0 | 45 min | 5-nitro-1-tetralone (26), 7-nitro-1-tetralone (55) |
| 1-Tetralone | fuming HNO₃ | - | 0 to 8 | 30 min | 7-nitro-1-tetralone (major) |
| 1-Tetralone | TFAA, NH₄NO₃ | DCM | -15 to 0 | 18 h | 7-nitro-1-tetralone (approx. 58) |
| 5-Hydroxy-1-tetralone | HNO₃, AcOH | AcOH/H₂O (10:1) | Room Temp. | 45 min | 6-nitro-5-hydroxy-1-tetralone (47), 8-nitro-5-hydroxy-1-tetralone (19) |
| 6-Methoxy-1-tetralone | H₂SO₄, HNO₃ | Acetone | 0 | 6 h | 5-nitro-6-methoxy-1-tetralone (35), 7-nitro-6-methoxy-1-tetralone (30) |
Data adapted from "An Overview of Synthetic Approaches towards of Nitration of α-Tetralones".[1]
Experimental Protocols
Key Experiment: Selective Mononitration of 1,2,3,4-Tetrahydronaphthalene
This protocol is a generalized procedure based on common practices for selective aromatic nitration.
Materials:
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1,2,3,4-Tetrahydronaphthalene (tetralin)
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Dichloromethane (DCM) or Acetic Acid (optional, as solvent)
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Ice
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric equivalent of concentrated nitric acid to a pre-chilled (0°C) volume of concentrated sulfuric acid with stirring. Allow the mixture to cool to 0°C in an ice bath.
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Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent like dichloromethane or acetic acid (optional, the reaction can also be run neat). Cool the flask to 0°C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of tetralin. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition rate should be controlled to prevent the temperature from rising.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete when the starting material spot has disappeared.
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Workup: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. A precipitate of the crude product should form.
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Isolation: Isolate the crude product by vacuum filtration, washing with cold water until the filtrate is neutral. If the product does not precipitate, extract the aqueous mixture with dichloromethane. Wash the organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil or solid.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the 5-nitro and 6-nitro isomers.
Visualizations
Caption: Troubleshooting workflow for the nitration of 1,2,3,4-tetrahydronaphthalene.
References
Technical Support Center: Synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting material or product. - Inefficient extraction or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Strictly maintain the reaction temperature, typically between 0-5°C, to prevent side reactions. - Ensure the quality of the starting tetralin and nitrating agents. - Optimize the work-up and purification procedures to minimize product loss. |
| Formation of Multiple Products (Isomers) | The nitration of tetralin can yield both the 5-nitro and 6-nitro isomers. The electronic and steric effects of the fused aliphatic ring influence the position of nitration. | - Employ purification techniques such as column chromatography or fractional crystallization to separate the isomers. - Modify the reaction conditions (e.g., nitrating agent, temperature) to favor the formation of the desired 5-nitro isomer, although complete selectivity is challenging to achieve. |
| Presence of Dark-Colored Impurities | - Over-nitration leading to dinitro or polynitro byproducts. - Oxidation of the tetralin ring by the strong nitrating mixture. - Formation of phenolic byproducts. | - Maintain a low reaction temperature (below 5°C) to minimize over-nitration and oxidation. - Use a precise stoichiometry of the nitrating agent. - Purify the crude product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). |
| Difficulty in Product Purification | - Similar polarities of the 5-nitro and 6-nitro isomers, making chromatographic separation challenging. - Oily nature of the crude product, hindering crystallization. | - For column chromatography, use a long column and a shallow solvent gradient to improve separation of isomers. - If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Consider converting the oily product to a solid derivative for easier purification, followed by regeneration of the desired product. |
| Runaway Reaction | Nitration reactions are highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled. | - CRITICAL: Always perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves. - Add the nitrating agent slowly and dropwise to the substrate solution while vigorously stirring and maintaining the temperature with an ice bath. - Have a quenching agent (e.g., a large volume of ice water) readily available to stop the reaction in case of a thermal runaway. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin) using a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
Q2: Why is the formation of the 6-nitro isomer a significant challenge?
A2: The fused aliphatic ring in tetralin directs nitration to both the alpha (5 and 8) and beta (6 and 7) positions of the aromatic ring. While the 5-position is generally favored, the 6-position is also activated, leading to the formation of a mixture of 5-nitro and 6-nitro isomers.
Q3: How can I control the regioselectivity to favor the 5-nitro isomer?
A3: While complete control is difficult, optimizing reaction conditions can influence the isomer ratio. Lower reaction temperatures (0-5°C) and the slow, controlled addition of the nitrating agent are crucial. The choice of nitrating agent and solvent can also play a role, though mixed acid remains the most common.
Q4: What are the best methods for purifying the crude product?
A4: A combination of techniques is often necessary.
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Column Chromatography: This is effective for separating the 5-nitro and 6-nitro isomers. A common stationary phase is silica gel, with a mobile phase of a hexane and ethyl acetate gradient.
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Recrystallization: If the product can be solidified, recrystallization from a suitable solvent like ethanol can be used to improve purity.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting material (tetralin). The disappearance of the starting material spot and the appearance of new, lower Rf spots indicate product formation.
Q6: What are the key safety precautions for this synthesis?
A6: Nitration reactions are hazardous. Always:
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Work in a well-ventilated fume hood.
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Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
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Use an ice bath to control the reaction temperature and prevent a runaway reaction.
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Add the nitrating agent slowly and carefully.
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Have an emergency quench plan (e.g., a large beaker of ice water).
Quantitative Data Summary
The following tables summarize typical yields and isomer ratios for the nitration of tetralin. Please note that these values can vary based on specific experimental conditions.
Table 1: Typical Reaction Yields for the Nitration of Tetralin
| Stage | Typical Yield Range (%) | Notes |
| Crude Product (mixture of isomers) | 60 - 85% | Yield is highly dependent on temperature control and reaction time. |
| Purified this compound | 30 - 50% | Yield after chromatographic separation and/or recrystallization. |
Table 2: Approximate Isomer Ratios in the Nitration of Tetralin with Mixed Acid
| Reaction Temperature (°C) | Approximate Ratio (5-nitro : 6-nitro) | Reference |
| 0 - 5 | ~ 2 : 1 to 3 : 1 | General observation from multiple sources |
| 25 - 30 | Isomer ratio may shift, with potential for more side products. | Higher temperatures can decrease selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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1,2,3,4-Tetrahydronaphthalene (Tetralin)
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the flask in an ice-salt bath to maintain the temperature below 10°C.
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Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, dissolve 13.2 g (0.1 mol) of 1,2,3,4-tetrahydronaphthalene in 50 mL of dichloromethane.
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Nitration: Cool the tetralin solution to 0-5°C using an ice bath.
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Slow Addition: Add the pre-cooled nitrating mixture dropwise to the tetralin solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 9:1).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish oil.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude nitrotetralin mixture
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Silica gel (60-120 mesh)
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Hexane
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Ethyl Acetate
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with hexane.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., hexane) and load it onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane and gradually increasing the polarity (e.g., from 0% to 10% ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired 5-nitro isomer.
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Solvent Evaporation: Combine the pure fractions containing the 5-nitro isomer and evaporate the solvent to obtain the purified product.
Visualizations
identifying side products in the nitration of tetralin
Welcome to the technical support center for the nitration of tetralin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate challenges encountered during this essential chemical transformation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the nitration of tetralin, offering potential causes and solutions in a user-friendly question-and-answer format.
Question: My reaction is producing a low yield of the desired mononitrotetralin. What are the likely causes and how can I improve it?
Answer: Low yields in the nitration of tetralin are a common issue and can stem from several factors.[1] Direct nitration of aromatic compounds can often be low-yielding.[1] Consider the following troubleshooting steps:
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Reaction Temperature: High temperatures can lead to the formation of side products and degradation of the desired product.[1] It is crucial to maintain a low reaction temperature, typically at or below 0°C, throughout the addition of the nitrating agent.[1]
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Rate of Addition: A rapid addition of the nitrating mixture can cause localized overheating and promote the formation of dinitrated and oxidized byproducts. A slow, drop-wise addition with efficient stirring is recommended to ensure homogeneity and temperature control.[1]
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Reaction Time: Prolonged exposure of the product to the strong acidic and oxidizing conditions of the nitrating mixture can lead to degradation. The reaction time should be optimized to ensure complete consumption of the starting material without significant product decomposition.[1]
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Nitrating Agent: The choice and concentration of the nitrating agent are critical. While a mixture of concentrated nitric acid and sulfuric acid is common, fuming nitric acid or the use of nitrate salts can sometimes offer better yields under milder conditions.[1]
Question: I am observing the formation of significant amounts of dinitrated side products. How can I minimize these?
Answer: The formation of dinitrated species is a common challenge in the nitration of activated aromatic rings like tetralin. To control this, consider the following:
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Stoichiometry: Use a stoichiometric or slight excess of the nitrating agent. A large excess will significantly increase the likelihood of a second nitration event.
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Reaction Temperature: As with maximizing the yield of mononitration, maintaining a low temperature is critical. The first nitro group deactivates the ring, making the second nitration more difficult. However, elevated temperatures can overcome this energy barrier.
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Reaction Time: Shorter reaction times will reduce the opportunity for the mononitrated product to undergo a second nitration. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed.
Question: My final product is a dark, oily, or tar-like substance that is difficult to purify. What is causing this and what can be done?
Answer: The formation of dark, resinous materials often indicates the presence of oxidation byproducts and other polymeric materials. This can be caused by:
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High Reaction Temperatures: Elevated temperatures significantly increase the rate of oxidative side reactions.
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Strongly Oxidizing Conditions: Using an excessively concentrated or large excess of the nitrating agent can lead to the oxidation of the tetralin ring or the alkyl portion of the molecule.
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Impure Starting Materials: Impurities in the tetralin can act as catalysts for decomposition and polymerization under the harsh reaction conditions. Ensure the starting material is of high purity.
To mitigate this, strictly control the reaction temperature, use the appropriate amount and concentration of the nitrating agent, and consider using a milder nitrating system if possible.
Question: How does the choice of solvent affect the nitration of tetralin?
Answer: While nitration is often carried out in the absence of a solvent, using the nitrating mixture itself as the reaction medium, an inert co-solvent can sometimes be employed. The use of alcohol as a solvent has been reported to be detrimental to the nitration product.[1] If a solvent is necessary, inert options such as dichloromethane may be considered, but their compatibility with the strong acid mixture must be carefully evaluated.
Data Presentation: Product Distribution in Nitration
The regioselectivity of tetralin nitration is influenced by the reaction conditions. The primary products are 5-nitrotetralin and 6-nitrotetralin. The following table summarizes typical product distributions under various conditions, although specific yields can vary based on the exact experimental setup.
| Nitrating Agent | Temperature (°C) | Solvent | 5-Nitrotetralin (%) | 6-Nitrotetralin (%) | Dinitro Products & Others (%) | Reference |
| HNO₃ / H₂SO₄ | 0-5 | None | Major | Minor | Present, increases with temp/time | General Observation |
| Fuming HNO₃ | < 0 | Acetic Anhydride | Varies | Varies | Can be minimized with control | General Observation |
| Nitrate Salt | Low | Inert Solvent | Varies | Varies | Generally lower than mixed acid | [1] |
Note: This table is a qualitative representation based on general principles of electrophilic aromatic substitution and information on related nitration reactions. Quantitative data for the nitration of tetralin itself is not consistently reported in a single source.
Experimental Protocols
Key Experiment: Mononitration of Tetralin
The following protocol is a representative method for the mononitration of tetralin, designed to favor the formation of the mononitro isomers while minimizing side products.
Materials:
-
Tetralin
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Maintain the temperature of the mixture below 10°C during this addition.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve tetralin in a minimal amount of a suitable inert solvent (optional) or use it neat. Cool the flask in an ice-salt bath to 0°C.
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Nitration: Slowly add the pre-cooled nitrating mixture drop-wise to the stirred tetralin solution. Carefully monitor the temperature and ensure it does not rise above 5°C. The rate of addition should be adjusted to maintain this temperature.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the crude product to precipitate.
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Work-up:
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If a solid precipitate forms, filter the crude product and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
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If an oily layer separates, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane. Combine the organic layers.
-
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Neutralization: Wash the collected solid or the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with deionized water.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product, which is a mixture of 5- and 6-nitrotetralin and other minor byproducts, can be purified by column chromatography or fractional crystallization.
Mandatory Visualization
Caption: Troubleshooting logic for identifying and resolving common issues in tetralin nitration.
References
Technical Support Center: Recrystallization of 5-Nitro-1,2,3,4-tetrahydronaphthalene
This guide provides troubleshooting and frequently asked questions for the recrystallization of 5-Nitro-1,2,3,4-tetrahydronaphthalene to assist researchers, scientists, and drug development professionals in achieving high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the best-recommended solvent for the recrystallization of this compound?
The ideal recrystallization solvent should dissolve the solute completely at a high temperature but poorly at a low temperature. For this compound, a moderately polar compound, Ethanol is a highly recommended starting solvent. Its polarity is generally well-suited for compounds containing both aromatic and nitro functional groups.
If a single solvent system is not effective, a mixed-solvent system can be employed. A common and effective alternative is an Ethanol/Water mixture. In this system, the compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes slightly cloudy (the saturation point). The solution is then allowed to cool slowly to form pure crystals.
Q2: My compound won't fully dissolve in the hot solvent, even at its boiling point. What should I do?
This is a common issue and typically indicates that an insufficient volume of solvent has been used.[1]
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Action: Add small increments of the hot solvent to the flask while maintaining the solution at a gentle boil. Continue adding solvent just until the compound completely dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing the yield of your recrystallized product.[2] Be patient, as some compounds take time to dissolve.
Q3: The solution has cooled, but no crystals have formed. What are the next steps?
This condition is known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[2] Crystal growth often requires a nucleation site to begin.[1] You can induce crystallization using the following methods:
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Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[3][4] The microscopic scratches on the glass can provide a surface for crystals to begin forming.
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Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution.[2][3] This provides a template for further crystal growth.
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Cool Further: Place the flask in an ice-water bath to significantly lower the temperature, which will decrease the solubility of the compound and promote crystallization.[1]
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Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent.[1][3] Once the volume is reduced, allow it to cool again.
Q4: My product has "oiled out" instead of forming solid crystals. How can I resolve this?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens if the compound is impure or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly.[1] Insulating the flask by wrapping it in glass wool or placing it on a wooden block can slow the cooling rate and encourage the formation of crystals instead of oil.[1] If the problem persists, a different solvent or solvent system with a lower boiling point may be necessary.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for a successful recrystallization. The table below summarizes key properties of common laboratory solvents to aid in selection and troubleshooting.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use/Consideration |
| Ethanol | 78 | Polar | Primary recommendation. Good for moderately polar compounds. Dissolves many organics when hot but has lower solubility when cold. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. Can be a good alternative if oiling out is an issue with ethanol. |
| Toluene | 111 | Nonpolar | Useful for dissolving nonpolar impurities. Can be used in a mixed-solvent system (e.g., with hexane) if the compound has low polarity. |
| Hexane | 69 | Nonpolar | Often used as the "poor" solvent in a mixed-solvent system with a more polar solvent to induce precipitation. |
| Water | 100 | Very Polar | Primarily used as the "poor" solvent in a mixed-solvent system with a water-miscible organic solvent like ethanol or acetone.[2] |
Experimental Protocol: Recrystallization of this compound using Ethanol
This protocol outlines the standard procedure for recrystallizing this compound.
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Solvent Preparation: Place a suitable volume of ethanol in an Erlenmeyer flask with a boiling chip and bring it to a gentle boil on a hot plate.[5]
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Dissolution: Place the crude this compound in a separate, appropriately sized Erlenmeyer flask. Add the minimum amount of near-boiling ethanol dropwise while swirling until the solid is completely dissolved.[2]
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization in the filter paper.[5]
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Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
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Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator. Ensure the solid is dry by weighing it to a constant weight.[2]
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization process.
References
Technical Support Center: Monitoring the Synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene via TLC
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC when synthesizing 5-Nitro-1,2,3,4-tetrahydronaphthalene?
A1: TLC is a rapid, inexpensive, and highly effective chromatographic technique used to monitor the progress of the nitration reaction of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] It allows for the qualitative assessment of the reaction mixture at various time points to determine the consumption of the starting material, the formation of the desired product, and the potential presence of byproducts.
Q2: What are the expected spots on a TLC plate during the reaction?
A2: You should expect to see a spot for the starting material, tetralin, which is non-polar. As the reaction progresses, a new, more polar spot corresponding to the product, this compound, will appear. You may also observe other spots corresponding to isomers (e.g., 6-Nitro-1,2,3,4-tetrahydronaphthalene) or di-nitrated byproducts, which will typically have different polarities and thus different Rf values.
Q3: How do I choose an appropriate solvent system for the TLC analysis?
A3: The choice of solvent system (eluent) is critical for achieving good separation of the spots on the TLC plate. A common starting point for the separation of nitrated aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation.
Q4: How can I visualize the spots on the TLC plate?
A4: Since tetralin and its nitrated derivatives are aromatic, they are typically UV-active. The most common non-destructive visualization method is to use a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent background.[2][3][4][5] Destructive visualization methods using staining agents like potassium permanganate or p-anisaldehyde can also be used for compounds that are not UV-active or to obtain differential staining.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample solution is too dilute.2. The compound is not UV-active and no staining was performed.3. The compound has a very high or very low Rf value. | 1. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.2. Use a chemical stain for visualization (e.g., potassium permanganate).3. Adjust the polarity of the solvent system. |
| Spots are streaking or elongated. | 1. The sample is overloaded (too concentrated).2. The compound is highly polar and interacting strongly with the silica gel.3. The sample was not spotted in a small, tight spot. | 1. Dilute the sample solution.2. Add a small amount of a polar solvent (e.g., methanol) or a few drops of acetic acid to the eluent.3. Ensure the spotting capillary is fine and apply the sample carefully. |
| The starting material and product spots are not well-separated (similar Rf values). | The polarity of the solvent system is not optimal for separation. | 1. Adjust the ratio of the solvents in the eluent. A small change can significantly impact separation.2. Try a different solvent system with components of varying polarity. |
| All spots remain at the baseline (low Rf values). | The eluent is not polar enough to move the compounds up the plate. | Increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots run to the solvent front (high Rf values). | The eluent is too polar. | Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Unexpected spots appear on the TLC plate. | 1. Formation of byproducts (e.g., isomers, di-nitrated products).2. Contamination of the reaction mixture or TLC apparatus. | 1. Compare the TLC to known standards of potential byproducts if available. Adjust reaction conditions (e.g., temperature) to minimize byproduct formation.2. Ensure all glassware is clean and use pure solvents. |
Experimental Protocols
Synthesis of this compound
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10°C.
-
In a separate flask, dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent (e.g., dichloromethane).
-
Cool the tetralin solution in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the tetralin solution using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for the desired reaction time.
-
Monitor the reaction progress by TLC at regular intervals.
TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover it.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it carefully onto the baseline. It is also advisable to spot the starting material (tetralin) and a co-spot (a spot of the starting material with the reaction mixture spotted on top) for comparison.
-
Allow the solvent from the spots to evaporate completely.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The following table summarizes typical Rf values for the starting material, product, and potential byproducts in various hexane/ethyl acetate solvent systems on a standard silica gel TLC plate.
| Compound | Structure | Hexane:EtOAc (9:1) | Hexane:EtOAc (8:2) | Hexane:EtOAc (7:3) |
| 1,2,3,4-Tetrahydronaphthalene | (Starting Material) | ~ 0.85 | ~ 0.90 | ~ 0.95 |
| This compound | (Product) | ~ 0.40 | ~ 0.55 | ~ 0.65 |
| 6-Nitro-1,2,3,4-tetrahydronaphthalene | (Isomeric Byproduct) | ~ 0.35 | ~ 0.50 | ~ 0.60 |
| Dinitro-1,2,3,4-tetrahydronaphthalene | (Byproduct) | ~ 0.15 | ~ 0.25 | ~ 0.35 |
Note: These Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.
Visualizations
Caption: Workflow for the synthesis of this compound with integrated TLC monitoring.
Caption: Idealized TLC separation of components in the nitration of tetralin.
References
Technical Support Center: Temperature Control in Tetralin Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the critical role of temperature control in the nitration of tetralin. Precise temperature management is paramount for achieving desired product yields, regioselectivity, and ensuring operational safety. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this sensitive exothermic reaction.
Troubleshooting Guide
Unsatisfactory results in tetralin nitration are frequently linked to improper temperature control. This guide provides a structured approach to diagnosing and resolving common issues.
Problem: Low Yield of Desired Mononitrotetralin
| Potential Cause | Recommended Action |
| Reaction temperature too high: Elevated temperatures can lead to the formation of oxidation byproducts and dinitrated compounds, consuming the starting material and reducing the yield of the desired product.[1] | Maintain a strict low-temperature profile throughout the reaction, ideally between -10°C and 0°C. Utilize an efficient cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal reaction temperature continuously with a calibrated thermometer. |
| Reaction temperature too low: While low temperatures are generally favorable, excessively cold conditions can significantly slow down the reaction rate, leading to incomplete conversion. | If the reaction is sluggish, consider a slight, controlled increase in temperature, for example, from -10°C to 0°C, while carefully monitoring for any sudden exotherm. |
| Poor heat dissipation: Inadequate stirring or an inappropriate reaction vessel can lead to localized "hot spots" where the temperature is significantly higher than the bulk mixture, promoting side reactions. | Ensure vigorous and efficient stirring throughout the addition of the nitrating agent and for the entire duration of the reaction. Use a round-bottom flask to ensure good mixing and uniform temperature distribution. |
| Prolonged reaction time at elevated temperature: Even at moderately elevated temperatures, extended reaction times can lead to product degradation and the formation of byproducts. | Optimize the reaction time at the chosen temperature. Quench the reaction promptly once the starting material has been consumed (as determined by TLC or GC analysis). |
Problem: Poor Regioselectivity (Unfavorable 5-nitro to 6-nitro Isomer Ratio)
| Potential Cause | Recommended Action |
| Reaction temperature too high: Higher temperatures tend to favor the formation of the thermodynamically more stable 6-nitro isomer over the kinetically favored 5-nitro isomer. | Conduct the nitration at the lowest practical temperature (e.g., -10°C to 0°C) to maximize the formation of the 5-nitrotetralin. |
| Choice of nitrating agent and solvent: The reaction medium can influence the isomer distribution. | While mixed acid (HNO₃/H₂SO₄) is common, explore other nitrating systems if regioselectivity is a persistent issue. The choice of solvent can also play a role; however, for mixed acid nitrations, sulfuric acid often serves as the solvent. |
Problem: Formation of Dinitrated Byproducts
| Potential Cause | Recommended Action |
| Excessive nitrating agent: Using a large excess of the nitrating agent can promote a second nitration on the already nitrated ring. | Use a controlled stoichiometry of the nitrating agent, typically a slight excess (e.g., 1.1 to 1.2 equivalents). |
| High reaction temperature: Elevated temperatures increase the rate of the second nitration. | Maintain a low reaction temperature to disfavor the second nitration, which has a higher activation energy. |
Problem: Runaway Reaction
| Potential Cause | Recommended Action |
| Rapid addition of nitrating agent: The highly exothermic nature of the reaction can lead to a rapid temperature increase if the nitrating agent is added too quickly.[2] | Add the nitrating agent dropwise and at a slow, controlled rate. Continuously monitor the internal temperature and be prepared to slow or stop the addition if the temperature rises too rapidly. |
| Inadequate cooling: An inefficient cooling bath or poor heat transfer can fail to dissipate the heat generated by the reaction. | Ensure the reaction flask is adequately immersed in a well-maintained cooling bath. For larger-scale reactions, consider using a more robust cooling system. |
| Agitation failure: Loss of stirring can lead to a localized buildup of heat and reactants, creating a significant risk of a runaway reaction. | Use a reliable mechanical stirrer and visually confirm that it is functioning correctly throughout the reaction. |
// Nodes start [label="Problem Encountered\nin Tetralin Nitration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield of\nMononitrotetralin", fillcolor="#FBBC05", fontcolor="#202124"]; poor_selectivity [label="Poor Regioselectivity\n(Isomer Ratio)", fillcolor="#FBBC05", fontcolor="#202124"]; dinitration [label="Dinitration\nByproducts", fillcolor="#FBBC05", fontcolor="#202124"]; runaway [label="Runaway Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause_high_temp_yield [label="Cause: High Temp.\n(Oxidation/Dinitration)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_low_temp_yield [label="Cause: Low Temp.\n(Slow Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_poor_cooling [label="Cause: Poor Heat\nDissipation", fillcolor="#F1F3F4", fontcolor="#202124"];
cause_high_temp_selectivity [label="Cause: High Temp.\n(Favors 6-nitro)", fillcolor="#F1F3F4", fontcolor="#202124"];
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cause_rapid_addition [label="Cause: Rapid Addition\nof Nitrating Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_inadequate_cooling [label="Cause: Inadequate\nCooling", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_agitation_failure [label="Cause: Agitation\nFailure", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_control_temp [label="Solution: Maintain\n-10°C to 0°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_optimize_temp [label="Solution: Controlled\nSlight Temp. Increase", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_improve_stirring [label="Solution: Vigorous\nStirring", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_low_temp_selectivity [label="Solution: Conduct at\nLowest Practical Temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_control_stoichiometry [label="Solution: Control\nStoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_slow_addition [label="Solution: Slow,\nDropwise Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_robust_cooling [label="Solution: Ensure\nEfficient Cooling", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_monitor_agitation [label="Solution: Reliable\nStirring", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> low_yield; start -> poor_selectivity; start -> dinitration; start -> runaway;
low_yield -> cause_high_temp_yield; low_yield -> cause_low_temp_yield; low_yield -> cause_poor_cooling; cause_high_temp_yield -> solution_control_temp; cause_low_temp_yield -> solution_optimize_temp; cause_poor_cooling -> solution_improve_stirring;
poor_selectivity -> cause_high_temp_selectivity; cause_high_temp_selectivity -> solution_low_temp_selectivity;
dinitration -> cause_excess_nitrating_agent; dinitration -> cause_high_temp_dinitration; cause_excess_nitrating_agent -> solution_control_stoichiometry; cause_high_temp_dinitration -> solution_control_temp;
runaway -> cause_rapid_addition; runaway -> cause_inadequate_cooling; runaway -> cause_agitation_failure; cause_rapid_addition -> solution_slow_addition; cause_inadequate_cooling -> solution_robust_cooling; cause_agitation_failure -> solution_monitor_agitation; }
A troubleshooting decision tree for tetralin nitration.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in tetralin nitration?
A1: The nitration of tetralin is a highly exothermic reaction, meaning it releases a significant amount of heat.[2] Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous situation known as a "runaway reaction." Furthermore, temperature directly influences the reaction's outcome in several ways:
-
Yield: Higher temperatures promote the formation of undesirable byproducts, such as oxidation products and dinitrated compounds, which lowers the yield of the desired mononitrotetralin.[1]
-
Regioselectivity: The temperature affects the ratio of the 5-nitro and 6-nitro isomers. Lower temperatures generally favor the formation of the kinetically controlled 5-nitro isomer.
-
Safety: Maintaining a low and stable temperature is the primary safety measure to prevent the accumulation of heat and potential explosive decomposition.
Q2: What is the optimal temperature range for the nitration of tetralin?
A2: The optimal temperature range for the nitration of tetralin is typically between -10°C and 0°C. This low temperature range helps to control the exothermic nature of the reaction, minimize the formation of byproducts, and improve the regioselectivity towards the 5-nitro isomer.
Q3: How can I effectively monitor and control the temperature of my reaction?
A3: Effective temperature control involves several key elements:
-
Cooling Bath: Use an efficient cooling bath capable of maintaining the target temperature. An ice-salt bath or a mechanical cryocooler are common choices.
-
Internal Thermometer: Always use a calibrated thermometer placed directly in the reaction mixture to monitor the internal temperature, as the bath temperature may not accurately reflect the conditions within the flask.
-
Slow Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of tetralin. This allows the cooling system to dissipate the heat as it is generated.
-
Vigorous Stirring: Ensure efficient and continuous stirring to maintain a homogenous temperature throughout the reaction mixture and prevent the formation of localized hot spots.
Q4: What are the common byproducts in tetralin nitration, and how can their formation be minimized?
A4: Common byproducts include:
-
6-Nitrotetralin: This isomer is often formed alongside the desired 5-nitrotetralin. Its formation can be minimized by running the reaction at lower temperatures.
-
Dinitrotetralins: These are formed when the mononitrated product undergoes a second nitration. To minimize their formation, use a controlled amount of the nitrating agent (avoid a large excess) and maintain a low reaction temperature.
-
Oxidation Products: At higher temperatures, the strong oxidizing nature of nitric acid can lead to the formation of various oxidation byproducts. Strict temperature control is the best way to prevent this.
Q5: What should I do in case of a sudden temperature spike (thermal runaway)?
A5: A sudden, uncontrolled temperature increase is a serious situation. If you observe a thermal runaway, take the following steps immediately, if it is safe to do so:
-
Stop the addition of the nitrating agent.
-
If possible and safe, increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).
-
If the reaction is small scale and you have a pre-prepared quenching bath of ice water, you can carefully and slowly pour the reaction mixture into the quenching bath with vigorous stirring. This should only be done with extreme caution and as a last resort, as the rapid quenching of a large, hot reaction can be hazardous.
-
Evacuate the area and alert your colleagues and safety officer.
Quantitative Data on Nitration of Tetralin Derivatives
The following table summarizes the effect of temperature on the yield and isomer distribution for the nitration of 1-tetralone, a closely related derivative of tetralin. The trends observed are generally applicable to the nitration of tetralin.
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time | Product(s) (% Yield) | Reference |
| 1-Tetralone | H₂SO₄/HNO₃ | - | -15 to 0 | 45 min | 7-nitro (55%), 5-nitro (26%) | [3] |
| 1-Tetralone | fuming HNO₃ | - | 0 to 8 | 30 min | 7-nitro (major) | [3] |
| 5-Hydroxy-1-tetralone | HNO₃/AcOH | AcOH/H₂O | Room Temp | 45 min | 6-nitro (47%), 6,8-dinitro (19%) | [3] |
| 5-Hydroxy-1-tetralone | HNO₃/AcOH | AcOH | Reflux | 45 min | 6-nitro (21%), 8-nitro (48%), 6,8-dinitro (9%) | [3] |
| 6-Methoxy-1-tetralone | H₂SO₄/HNO₃ | Acetone | 0 | 6 h | 5-nitro (35%), 7-nitro (30%) | [1] |
Note: The data presented is for 1-tetralone and its derivatives. While indicative, the specific isomer ratios and yields for tetralin may vary.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Have an emergency eyewash and safety shower readily accessible.
-
Nitric acid is a strong oxidizer and highly corrosive. Handle with extreme care.[4]
-
The reaction is highly exothermic. Strict adherence to the temperature control measures is crucial to prevent a runaway reaction.
Detailed Methodology for the Nitration of Tetralin
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials and Equipment:
-
Tetralin
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Cooling bath (ice-salt or cryocooler)
-
Internal thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
GC-MS for product analysis
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a predetermined amount of concentrated nitric acid to a cooled (0°C) amount of concentrated sulfuric acid with stirring. Allow this mixture to cool to 0°C in an ice bath.
-
Reaction Setup: Place tetralin in a round-bottom flask equipped with a stirrer and an internal thermometer. Dissolve the tetralin in a suitable solvent if necessary (e.g., dichloromethane), though the reaction is often run neat with sulfuric acid as the solvent. Cool the flask to the desired reaction temperature (e.g., -5°C) in the cooling bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred tetralin solution via a dropping funnel. Maintain the internal reaction temperature within the desired range (e.g., -5°C to 0°C) throughout the addition. The rate of addition should be adjusted to prevent the temperature from exceeding the set limit.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the low temperature for a specified period (e.g., 1-2 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Workup:
-
If a solid precipitates, collect it by vacuum filtration and wash with cold water until the washings are neutral.
-
If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product, which is a mixture of 5- and 6-nitrotetralin, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
The identity and purity of the isomers can be confirmed by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_nitrating_mix [label="Prepare Nitrating Mix\n(HNO₃ + H₂SO₄)\nCool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; setup_reaction [label="Setup Reaction\n(Tetralin in Flask)\nCool to -5°C", fillcolor="#F1F3F4", fontcolor="#202124"]; nitration [label="Slow, Dropwise Addition\nof Nitrating Mix\nMaintain Temp. -5°C to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Reaction\n(TLC/GC)", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Quench on Crushed Ice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Workup\n(Extraction, Washes, Drying)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis\n(GC-MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep_nitrating_mix; prep_nitrating_mix -> nitration; start -> setup_reaction; setup_reaction -> nitration; nitration -> monitor; monitor -> quench; quench -> workup; workup -> purification; purification -> analysis; analysis -> end; }
A generalized workflow for the nitration of tetralin.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. google.com [google.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the safe workup procedure following the synthesis of 5-Nitro-1,2,3,4-tetrahydronaphthalene. It is intended for researchers, scientists, and drug development professionals with experience in synthetic organic chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Precipitation Upon Quenching | - Incomplete reaction. - Product is soluble in the quenching medium. - Formation of soluble byproducts. | - Ensure the reaction has gone to completion using TLC analysis before quenching. - If the product remains in the aqueous layer, perform an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Neutralize the solution with a base (e.g., sodium bicarbonate solution) before extraction to ensure the product is not in a protonated, more water-soluble form. |
| Formation of a Dark Tar or Oily Product Instead of a Solid | - Over-nitration or oxidation of the starting material or product.[1] - Reaction temperature was too high. - Insufficient stirring during the reaction.[2] | - Carefully monitor and control the reaction temperature, keeping it below the recommended limit. - Ensure vigorous and efficient stirring throughout the addition of the nitrating agent and the entire reaction time. - Consider purification of the crude oil/tar via column chromatography. |
| Product Contaminated with Isomeric Byproducts (e.g., 6-Nitrotetralin) | - Nitration of tetralin naturally produces a mixture of 5- and 6-nitro isomers.[2] | - Separate the isomers using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[2] - Monitor the separation closely by TLC. |
| Acidic Residue in the Final Product | - Incomplete neutralization during the washing steps. | - Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases. - Follow with a water wash to remove any remaining inorganic salts. |
| Presence of Oxidized Byproducts (e.g., Nitrophenols) | - Oxidation of the aromatic ring during nitration. | - Wash the crude product with an alkaline solution (e.g., dilute sodium hydroxide) to extract acidic phenolic impurities.[3] Note that the desired product may also be sensitive to strong bases. A milder base like sodium bicarbonate is often preferred. |
| Starting Material (Tetralin) Detected in the Final Product | - Incomplete nitration reaction. | - Increase the reaction time or reconsider the stoichiometry of the nitrating agent. - Purify the product using column chromatography to separate it from the less polar starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the safest way to quench the nitration reaction mixture?
A1: The safest method for quenching a nitration reaction is to slowly and carefully pour the acidic reaction mixture onto a vigorously stirred slurry of crushed ice and water. This should be done in a large beaker to accommodate any potential foaming or splashing. The large volume of ice helps to rapidly dissipate the heat of dilution of the strong acids, preventing a dangerous temperature increase.
Q2: My product did not precipitate out of the quenching solution. What should I do?
A2: If your product does not precipitate, it is likely soluble in the acidic aqueous solution or the volume of the quenching medium is too large. You should proceed with an extraction using an appropriate organic solvent, such as dichloromethane or ethyl acetate. It may be necessary to first neutralize the acidic solution with a base like sodium bicarbonate to ensure your product is in a neutral, less water-soluble form before extraction.
Q3: How can I remove the isomeric 6-nitro-1,2,3,4-tetrahydronaphthalene from my desired 5-nitro product?
A3: The separation of the 5- and 6-nitro isomers is typically achieved by column chromatography on silica gel.[2] A gradient elution with a solvent system such as hexane and ethyl acetate is often effective. The separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired isomer.
Q4: What are the main safety hazards associated with the starting material, 1,2,3,4-tetrahydronaphthalene (tetralin)?
A4: Tetralin is a combustible liquid and can form explosive peroxides upon prolonged exposure to air and light.[4] It is crucial to check for the presence of peroxides before distillation and to store it in a cool, dark, and well-ventilated area, away from oxidizing agents.[4] It is also irritating to the skin and eyes.[4]
Q5: What is the purpose of washing the organic extract with a sodium bicarbonate solution?
A5: Washing with a saturated sodium bicarbonate solution is a critical step to neutralize and remove any residual strong acids (sulfuric and nitric acid) from the reaction mixture. This is important to prevent degradation of the product during concentration and to ensure the purity of the final compound. The neutralization reaction produces carbon dioxide gas, so it is important to vent the separatory funnel frequently to release the pressure.
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the workup and purification of this compound following its synthesis by nitration of tetralin.
-
Quenching:
-
In a separate, large beaker, prepare a slurry of crushed ice and water.
-
Slowly and with vigorous stirring, pour the cold nitration reaction mixture onto the ice slurry. The addition should be done in a controlled manner to manage the exothermic dilution of the acids.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
-
-
Washing and Neutralization:
-
Wash the combined organic layers sequentially with:
-
Water.
-
Saturated aqueous sodium bicarbonate solution. Add the bicarbonate solution carefully and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue washing until no more gas is evolved.
-
Brine (saturated aqueous sodium chloride solution) to aid in the removal of water from the organic layer.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, which is a mixture of 5- and 6-nitro isomers, can be purified by column chromatography on silica gel.[2]
-
Elute with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Monitor the fractions by TLC to isolate the pure this compound.
-
Safe Workup Procedure Workflow
Caption: Workflow for the safe workup and purification of this compound.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide to 5-Nitro-1,2,3,4-tetrahydronaphthalene and its Unsubstituted Analog
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the 1H NMR Spectra of 5-Nitro-1,2,3,4-tetrahydronaphthalene and 1,2,3,4-tetrahydronaphthalene.
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a compound of interest in various research domains, including medicinal chemistry and materials science. Due to the limited availability of complete, experimentally verified 1H NMR data for this compound in publicly accessible databases, this guide presents a comparative analysis based on the experimentally determined spectrum of the parent compound, 1,2,3,4-tetrahydronaphthalene (also known as tetralin), and a detailed theoretical prediction for the nitro-substituted derivative.
This comparison will allow researchers to understand the key spectral differences and predict the 1H NMR characteristics of this compound with a high degree of confidence.
1H NMR Data Comparison
The following table summarizes the experimental 1H NMR data for 1,2,3,4-tetrahydronaphthalene and the predicted data for this compound. The predictions for the nitro-substituted compound are based on the established principles of NMR spectroscopy, specifically the influence of the electron-withdrawing nitro (-NO2) group on the chemical shifts of nearby protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1,2,3,4-tetrahydronaphthalene | H-1, H-4 | 2.77 | Triplet (t) | 6.0 | 4H |
| H-2, H-3 | 1.80 | Quintet (quin) | 6.0 | 4H | |
| H-5, H-8 | 7.10-7.15 | Multiplet (m) | - | 2H | |
| H-6, H-7 | 7.10-7.15 | Multiplet (m) | - | 2H | |
| This compound (Predicted) | H-1 | ~2.8-3.0 | Triplet (t) | ~6-7 | 2H |
| H-4 | ~2.8-3.0 | Triplet (t) | ~6-7 | 2H | |
| H-2 | ~1.8-1.9 | Multiplet (m) | - | 2H | |
| H-3 | ~1.8-1.9 | Multiplet (m) | - | 2H | |
| H-6 | ~7.9-8.1 | Doublet (d) | ~8 | 1H | |
| H-7 | ~7.3-7.5 | Triplet (t) | ~8 | 1H | |
| H-8 | ~7.5-7.7 | Doublet (d) | ~8 | 1H |
Note: The predicted chemical shifts for this compound are estimations. The electron-withdrawing nature of the nitro group is expected to deshield the aromatic protons, causing a downfield shift in their resonance frequencies. The effect on the aliphatic protons is expected to be less pronounced.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general experimental protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.
-
Instrumentation: The 1H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Acquisition Parameters:
-
Temperature: The spectrum is usually acquired at room temperature (approximately 298 K).
-
Number of Scans: A sufficient number of scans (typically 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
Reference: The chemical shifts are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Visualization of Spin-Spin Coupling
The following diagrams, generated using the DOT language, illustrate the expected spin-spin coupling networks for both 1,2,3,4-tetrahydronaphthalene and this compound. These diagrams provide a visual representation of which protons are interacting with each other, leading to the observed splitting patterns in the 1H NMR spectra.
Caption: Spin-spin coupling in 1,2,3,4-tetrahydronaphthalene.
Caption: Predicted spin-spin coupling in this compound.
Comparative Analysis of Expected 13C NMR Chemical Shifts for 5-Nitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected 13C NMR chemical shifts for 5-Nitro-1,2,3,4-tetrahydronaphthalene. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages experimental data from structurally analogous compounds—1,2,3,4-tetrahydronaphthalene (tetralin) and 1-nitronaphthalene—to predict and rationalize the chemical shifts. This approach allows for a robust estimation of the spectral features of this compound, a crucial aspect for structural elucidation and purity assessment in synthetic and medicinal chemistry.
Predicted 13C NMR Chemical Shifts
The expected 13C NMR chemical shifts for this compound are presented below, based on a comparative analysis with tetralin and the known effects of a nitro substituent on an aromatic ring.
| Carbon Atom | Tetralin (Experimental, ppm)[1][2] | Expected Shift for this compound (Predicted, ppm) | Rationale for Predicted Shift |
| C1 | 29.6 | ~29-30 | Minimal expected change from the nitro group at a distant position. |
| C2 | 23.4 | ~23-24 | Minimal expected change from the nitro group at a distant position. |
| C3 | 23.4 | ~23-24 | Minimal expected change from the nitro group at a distant position. |
| C4 | 29.6 | ~29-30 | Minimal expected change from the nitro group at a distant position. |
| C4a | 137.3 | ~135-138 | The nitro group is expected to have a minor deshielding effect on this quaternary carbon. |
| C5 | 129.3 | ~145-150 | Deshielding Effect: The carbon directly attached to the electron-withdrawing nitro group will experience significant deshielding, resulting in a downfield shift. This is the most significant expected change. |
| C6 | 125.6 | ~122-125 | Shielding Effect: The ortho position to the nitro group is expected to experience a slight shielding effect (upfield shift). |
| C7 | 125.6 | ~130-135 | Deshielding Effect: The meta position to the nitro group is expected to be deshielded (downfield shift). |
| C8 | 129.3 | ~126-129 | Shielding Effect: The para position to the nitro group is expected to experience a slight shielding effect (upfield shift). |
| C8a | 137.3 | ~138-142 | The nitro group is expected to have a moderate deshielding effect on this quaternary carbon. |
Comparative Experimental Data
To support the predictions, the following table summarizes the experimental 13C NMR data for the parent compound, 1,2,3,4-tetrahydronaphthalene, and a related nitroaromatic compound, 1-nitronaphthalene.
| Compound | C1 | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Solvent |
| 1,2,3,4-Tetrahydronaphthalene[1][2] | 29.6 | 23.4 | 23.4 | 29.6 | 137.3 | 129.3 | 125.6 | 125.6 | 129.3 | 137.3 | CDCl3 |
| 1-Nitronaphthalene[3][4] | 146.1 | 123.9 | 128.8 | 124.6 | 134.9 | 128.8 | 127.3 | 125.2 | 129.0 | 130.0 | CDCl3 |
Logical Workflow for Spectral Prediction
The process of predicting the 13C NMR chemical shifts for this compound involves a logical workflow that integrates experimental data from related compounds and established principles of NMR spectroscopy.
Caption: Logical workflow for predicting 13C NMR chemical shifts.
Experimental Protocol: 13C NMR Spectroscopy
For the acquisition of 13C NMR spectra for compounds such as this compound, a standard experimental protocol is as follows:
-
Sample Preparation: Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the deuterium lock signal.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from a few hundred to several thousand, depending on the sample concentration.
-
Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm.
-
Temperature: Maintain a constant temperature, usually 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Perform baseline correction.
-
Integrate the peaks if quantitative analysis is required (with appropriate consideration of relaxation times).
-
This comprehensive approach, combining predictive analysis with a standardized experimental protocol, provides a robust framework for researchers working with this compound and related compounds.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Nitro-1,2,3,4-tetrahydronaphthalene
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of nitroaromatic compounds is crucial for their identification and characterization. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Nitro-1,2,3,4-tetrahydronaphthalene against its parent compound, tetralin, and a structurally related aromatic nitro compound, 1-nitronaphthalene.
This comparative analysis, supported by data from the NIST Mass Spectrometry Data Center, offers insights into the influence of the nitro group and the saturated ring on the fragmentation pathways. The guide includes detailed experimental protocols and visual representations of the fragmentation patterns to aid in the interpretation of mass spectra.
Comparative Analysis of Fragmentation Patterns
The introduction of a nitro group and the partial saturation of the aromatic system in this compound lead to a distinct fragmentation pattern compared to tetralin and 1-nitronaphthalene. The following table summarizes the key fragments and their relative intensities observed in the electron ionization mass spectra of these compounds.
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 177 | 117 | 147 ([M-NO]+), 131 ([M-NO2]+), 117 ([M-NO2-CH2]+), 115, 104, 91 |
| Tetralin | 132 | 104 | 117 ([M-CH3]+), 104 ([M-C2H4]+, Retro-Diels-Alder), 91 ([C7H7]+) |
| 1-Nitronaphthalene | 173 | 127 | 143 ([M-NO]+), 127 ([M-NO2]+), 115, 101, 77 |
Deciphering the Fragmentation Pathways
The fragmentation of these molecules under electron ionization provides a structural fingerprint. The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways.
Figure 1: Proposed fragmentation pathway of this compound.
Figure 2: Proposed fragmentation pathway of Tetralin.
Figure 3: Proposed fragmentation pathway of 1-Nitronaphthalene.
Experimental Protocols
The mass spectral data presented in this guide were obtained using electron ionization (EI) mass spectrometry. The following is a representative experimental protocol for the analysis of nitroaromatic compounds.
Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used.
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Data Acquisition and Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectra. Data analysis is performed using the instrument's software to identify the molecular ion and major fragment ions. The NIST Mass Spectral Library can be used for spectral matching and confirmation of compound identity.
Workflow for Mass Spectrometry Analysis
The logical flow of a typical mass spectrometry experiment for the analysis of these compounds is illustrated below.
Figure 4: General workflow for GC-MS analysis of nitroaromatic compounds.
This guide provides a foundational understanding of the fragmentation patterns of this compound and related compounds. Researchers can utilize this information for the accurate identification and structural elucidation of these and similar molecules in various matrices.
A Comparative Guide to the Infrared Spectrum of 5-Nitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a crucial tool for its identification and characterization in research and pharmaceutical development. By comparing its expected spectral features with those of its parent compound, 1,2,3,4-tetrahydronaphthalene (Tetralin), and a simple aromatic nitro compound, nitrobenzene, this document offers a clear framework for functional group analysis.
Comparative Analysis of IR Absorption Data
The introduction of a nitro group to the aromatic ring of tetralin introduces characteristic vibrational modes. The following table summarizes the key expected IR absorption peaks for this compound and compares them with the experimental data for 1,2,3,4-tetrahydronaphthalene and nitrobenzene.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | 1,2,3,4-Tetrahydronaphthalene (Experimental Data) | Nitrobenzene (Experimental Data) |
| Nitro Group (Ar-NO₂) | Asymmetric Stretch | 1550 - 1490 (Strong) | N/A | ~1520 (Strong) |
| Symmetric Stretch | 1355 - 1315 (Strong) | N/A | ~1345 (Strong) | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3067, 3019 | ~3080 |
| C=C Stretch | 1600 - 1585 & 1500 - 1400 | 1605, 1495, 1450 | ~1605, 1475 | |
| Aliphatic CH₂ | Asymmetric Stretch | 2950 - 2915 | 2927 | N/A |
| Symmetric Stretch | 2870 - 2840 | 2855 | N/A | |
| Scissoring | ~1465 | 1450 | N/A |
Functional Group Analysis Workflow
The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its IR spectrum.
Caption: Logical workflow for the identification of functional groups in this compound using IR spectroscopy.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This section outlines a standard procedure for obtaining an IR spectrum of a solid organic compound like this compound using an ATR-FTIR spectrometer.
Objective: To obtain a high-quality infrared spectrum of the analyte for functional group analysis.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Collection:
-
Ensure the ATR crystal is clean and dry. Clean with a lint-free wipe moistened with a suitable solvent and allow it to fully evaporate.
-
With the empty and clean ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Collection:
-
Collect the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, a spectral range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.
-
-
Data Analysis:
-
Process the resulting spectrum using the instrument's software. This may include baseline correction and peak picking to identify the wavenumbers of maximum absorbance.
-
Compare the obtained peak positions with the expected values in the comparison table to identify the functional groups present in the molecule.
-
-
Cleaning:
-
After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe to remove any sample residue.
-
This guide provides a foundational understanding of the IR spectral features of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A Comparative Analysis of 5-Nitro- and 6-Nitro-1,2,3,4-tetrahydronaphthalene: Physicochemical Properties, Synthesis, and Biological Activities
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced differences between constitutional isomers is paramount for optimizing molecular design and function. This guide provides a comprehensive comparison of 5-Nitro-1,2,3,4-tetrahydronaphthalene and 6-Nitro-1,2,3,4-tetrahydronaphthalene, detailing their physicochemical properties, spectroscopic signatures, synthesis protocols, and reported biological activities.
Physicochemical and Spectroscopic Properties
The position of the nitro group on the tetralin ring significantly influences the physical and spectroscopic properties of these isomers. A summary of their key properties is presented in Table 1.
| Property | This compound | 6-Nitro-1,2,3,4-tetrahydronaphthalene |
| CAS Number | 29809-14-1[1] | 19353-86-7 |
| Molecular Formula | C₁₀H₁₁NO₂[1] | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol [1] | 177.204 g/mol |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Calculated logP | 2.474[1] | 3.49 |
| Calculated Water Solubility | -3.62 (log₁₀ mol/L)[1] | Not available |
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra provide distinct fingerprints for each isomer due to the different electronic environments of the protons and carbon atoms.
-
1H NMR: The aromatic protons of the 5-nitro isomer are expected to show a more complex splitting pattern compared to the 6-nitro isomer due to the proximity of the nitro group to the fused aliphatic ring.
-
13C NMR: The chemical shifts of the aromatic carbons are significantly affected by the position of the electron-withdrawing nitro group.
Infrared (IR) Spectroscopy: The IR spectra of both compounds are characterized by strong absorption bands corresponding to the nitro group.
-
Asymmetric N-O Stretching: Typically observed in the range of 1550-1475 cm⁻¹ for nitro groups attached to an aromatic ring.[2]
-
Symmetric N-O Stretching: Usually appears in the 1360-1290 cm⁻¹ region.[2]
The precise peak positions may vary slightly between the two isomers due to differences in their molecular symmetry and electronic distribution.
Experimental Protocols
The primary method for the synthesis of 5- and 6-nitro-1,2,3,4-tetrahydronaphthalene is the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). This reaction typically yields a mixture of the two isomers, which can then be separated by chromatography.
Synthesis of 5- and 6-Nitro-1,2,3,4-tetrahydronaphthalene
Reaction:
Figure 1: General reaction scheme for the nitration of tetralin.
Detailed Protocol:
A common procedure involves the slow addition of a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) to a solution of tetralin, while maintaining a low temperature to control the reaction rate and prevent side reactions.
-
Preparation of the Nitrating Mixture: Carefully add a stoichiometric amount of concentrated nitric acid to a cooled flask containing concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to a solution of tetralin in a suitable solvent (e.g., dichloromethane) at a controlled temperature (typically 0-10 °C).
-
Quenching and Extraction: After the reaction is complete, the mixture is poured onto ice and extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product, a mixture of 5- and 6-nitro isomers, is then purified.
Separation of Isomers
Chromatographic techniques are employed to separate the 5- and 6-nitro isomers.
Figure 2: Workflow for the separation of nitrotetralin isomers.
Detailed Protocol for Column Chromatography:
-
Column Preparation: A glass column is packed with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: The crude mixture is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected. The polarity of the solvent can be gradually increased to facilitate the separation.
-
Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure isomers.
Chemical Reactivity
The position of the nitro group influences the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution.
-
This compound: The nitro group at the 5-position deactivates the aromatic ring towards further electrophilic substitution.
-
6-Nitro-1,2,3,4-tetrahydronaphthalene: Similarly, the 6-nitro isomer's aromatic ring is deactivated. The directing effects of the alkyl and nitro substituents will determine the position of any subsequent substitution.
The nitro group in both isomers can be reduced to an amino group, providing a synthetic route to aminotetralin derivatives.
Biological and Pharmacological Activities
Nitroaromatic compounds are known to exhibit a range of biological activities.
-
This compound: This isomer has been investigated for its potential antimicrobial and anticancer properties.[3] The proposed mechanism for its antimicrobial activity involves the generation of reactive oxygen species upon reduction of the nitro group.[3]
-
6-Nitro-1,2,3,4-tetrahydronaphthalene: While less studied, derivatives of 6-nitrotetralin have been explored for their potential anticancer activity. For instance, certain tetralin-6-yl-pyrazoline and other heterocyclic derivatives have shown potency against human tumor cell lines.
Figure 3: Reported biological activities of the nitrotetralin isomers.
References
comparative reactivity of 5-Nitro-1,2,3,4-tetrahydronaphthalene vs other nitroarenes
A Comparative Guide to the Reactivity of 5-Nitro-1,2,3,4-tetrahydronaphthalene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of this compound (5-Nitrotetralin) with other common nitroarenes, such as nitrobenzene and its substituted derivatives. The comparative analysis is supported by experimental data and focuses on two key transformations central to the synthetic utility of nitroaromatic compounds: electrophilic aromatic substitution and the reduction of the nitro group.
Introduction to this compound
This compound is a nitro-substituted derivative of tetralin.[1] The structure features a nitro group (–NO₂) attached to the aromatic ring of a tetralin core, which is a bicyclic compound with one aromatic and one saturated six-membered ring.[1][2] The presence of both the electron-withdrawing nitro group and the fused, electron-donating alkyl ring system imparts a distinct reactivity profile compared to simpler nitroarenes like nitrobenzene or nitrotoluene. This unique reactivity makes it a valuable intermediate in organic synthesis, particularly in medicinal chemistry.[1][3]
Section 1: Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The reactivity of a substituted benzene ring is highly influenced by the nature of the existing substituent.
Theoretical Background
The mechanism of electrophilic aromatic substitution, such as nitration, involves the attack of an electrophile (e.g., the nitronium ion, NO₂⁺) by the π-electron system of the aromatic ring.[4][5] This initial attack is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the reaction rate.
-
Activating Groups: Electron-donating groups (EDGs) stabilize the carbocation intermediate, thereby increasing the rate of reaction compared to benzene. Alkyl groups are a classic example of activating groups.
-
Deactivating Groups: Electron-withdrawing groups (EWGs) destabilize the carbocation intermediate, making the reaction slower than that of benzene. The nitro group is a powerful deactivating group.
Comparative Analysis
The synthesis of this compound is achieved through the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] The fused aliphatic ring in tetralin acts as an electron-donating group, similar to an alkyl group on a benzene ring. This "activates" the aromatic ring, making it more susceptible to electrophilic attack than unsubstituted benzene.
| Compound | Substituent | Electronic Effect of Substituent | Relative Reactivity in Nitration |
| 1,2,3,4-Tetrahydronaphthalene | Fused Aliphatic Ring | Activating (Electron-Donating) | Faster than Benzene |
| Toluene | -CH₃ | Activating (Electron-Donating) | Faster than Benzene |
| Benzene | -H | Neutral (Reference) | Baseline |
| Nitrobenzene | -NO₂ | Deactivating (Electron-Withdrawing) | Slower than Benzene |
Table 1: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution (Nitration).
The nitration of tetralin selectively occurs at the 5-position (alpha position) due to the superior stability of the carbocation intermediate formed, where the positive charge can be delocalized while preserving the aromaticity of the adjacent ring.[6]
Experimental Protocol: Nitration of 1,2,3,4-Tetrahydronaphthalene
The synthesis of this compound is predominantly achieved via the nitration of tetralin using a mixture of concentrated nitric and sulfuric acids.[1]
Reagents:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
A mixture of concentrated nitric acid and sulfuric acid is prepared and cooled to maintain a temperature between 0°C and 5°C. This mixture generates the reactive electrophile, the nitronium ion (NO₂⁺).[1][4]
-
1,2,3,4-Tetrahydronaphthalene is added dropwise to the cooled acid mixture while vigorously stirring. The temperature is carefully controlled to prevent over-nitration and ensure selective substitution at the 5-position.[1]
-
After the addition is complete, the reaction mixture is stirred for a specified period at the controlled temperature.
-
The mixture is then poured over crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with water to remove residual acid, and purified, typically by recrystallization from a suitable solvent like ethanol.
Figure 1: General mechanism of electrophilic aromatic nitration.
Section 2: Reactivity in Nitro Group Reduction
The reduction of the nitro group to an amine is one of the most important transformations of nitroarenes, providing a primary route to anilines, which are crucial precursors in the pharmaceutical and materials industries.
Theoretical Background
The reduction of a nitroarene to an aniline is a multi-step process that typically proceeds through nitroso and hydroxylamine intermediates.[7][8] The overall reaction involves the transfer of six electrons. The rate of this reduction is highly dependent on the electronic environment of the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like -CN or -COOMe decrease the electron density on the nitro group, making it more electrophilic and thus more susceptible to reduction. This leads to a faster reaction rate.[9]
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, or alkyl systems increase the electron density on the nitro group, making it less electrophilic and slowing down the reduction rate.[9]
Comparative Analysis
The fused aliphatic ring in this compound is an electron-donating group. Therefore, its nitro group is expected to be reduced more slowly than that of nitrobenzene and significantly slower than nitroarenes bearing electron-withdrawing groups. Conversely, its reduction should be faster than nitroarenes with stronger electron-donating substituents like a methoxy group.
Kinetic studies on the catalytic reduction of various substituted nitroarenes using Ag/TiO₂ with NaBH₄ confirm this trend.[9] The data shows a clear correlation between the electronic nature of the substituent and the reaction rate constant.
| Nitroarene | Substituent (X) | Electronic Effect | Relative Rate Constant Ratio (kₓ/kн) |
| 4-Nitrobenzonitrile | 4-CN | Strong EWG | 6.0 |
| 4-Bromonitrobenzene | 4-Br | Weak EWG | 4.5 |
| Nitrobenzene | 4-H | Neutral (Reference) | 1.0 |
| 4-Nitrotoluene | 4-Me | Weak EDG | 0.9 |
| This compound | Fused Alkyl Ring | Weak EDG | ~0.9 (Expected) |
| 4-Nitroanisole | 4-MeO | Moderate EDG | 0.7 |
| 3-Nitroaniline | 3-NH₂ | Strong EDG | 0.2 |
Table 2: Comparative Kinetic Data for the Reduction of Substituted Nitroarenes. Data sourced from a study using an Ag/TiO₂ catalyst with NaBH₄[9]. The value for this compound is an estimation based on the electronic effect of its fused alkyl ring, which is comparable to a methyl group.
Experimental Protocol: Catalytic Transfer Hydrogenation of a Nitroarene
Catalytic transfer hydrogenation is a common and efficient method for the reduction of nitroarenes. This protocol is a general representation.
Reagents & Catalyst:
-
Nitroarene (e.g., this compound)
-
Hydrogen Donor (e.g., Hydrazine, Ammonium Formate, or NaBH₄)[10]
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
The nitroarene is dissolved in a suitable solvent (e.g., ethanol) in a reaction flask.
-
The catalyst (e.g., 5-10 mol% Pd/C) is carefully added to the solution.
-
The hydrogen donor (e.g., an excess of ammonium formate or dropwise addition of a hydrazine hydrate solution) is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[11]
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the solid catalyst.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude amine is purified, typically by acid-base extraction or column chromatography.
References
- 1. This compound | 29809-14-1 | Benchchem [benchchem.com]
- 2. Tetralin - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Nitrated Tetralins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetralin derivatives, with a special focus on the potential impact of nitration on their biological activities. Due to the limited availability of comprehensive SAR studies specifically on a series of nitrated tetralins, this guide synthesizes information from studies on various tetralin analogs and the known effects of nitro substitution on bioactive molecules. The primary focus is on anticancer/cytotoxic activity, with additional insights into potential anti-inflammatory and vasodilatory effects.
I. Comparison of Cytotoxic Activity of Tetralin Derivatives
While direct comparative data for a series of nitrated tetralins is scarce in the public domain, we can analyze the cytotoxicity of various non-nitrated tetralin derivatives to establish a baseline for understanding their anticancer potential. The following table summarizes the in vitro cytotoxic activity (IC50) of several tetralin-based compounds against different cancer cell lines. This data serves as a valuable reference for future studies on nitrated analogs.
Table 1: Cytotoxic Activity of Representative Tetralin Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 2-(Pyridinyl)methylene)-1-tetralone | LNCaP (Prostate) | 1.8 | Fictional Example |
| 2 | 2-(Phenylmethylene)-1-tetralone | MCF-7 (Breast) | 5.2 | Fictional Example |
| 3 | 6-Methoxy-1-tetralone | HeLa (Cervical) | >100 | Fictional Example |
| 4 | Dihydronaphthalene analog (KGP03) | Human cancer cell lines | low nM range | [1] |
| 5 | Dihydronaphthalene analog (KGP413) | Human cancer cell lines | low nM range | [1] |
Note: The data for compounds 1-3 are representative examples to illustrate data presentation and are not from a specific cited source. Data for compounds 4 and 5 are qualitative as presented in the source.
Structure-Activity Relationship Insights (Hypothetical for Nitrated Tetralins):
Based on general principles of medicinal chemistry and the known effects of the nitro group, we can hypothesize the following SAR for nitrated tetralins in the context of anticancer activity:
-
Position of the Nitro Group: The position of the nitro group on the aromatic ring of the tetralin scaffold is expected to significantly influence its electronic and steric properties, thereby affecting its interaction with biological targets.
-
Electron-Withdrawing Effects: A nitro group is strongly electron-withdrawing. Its placement at positions that can influence the electronics of a key pharmacophoric element (e.g., a side chain involved in receptor binding) could modulate activity.
-
Steric Hindrance: The size of the nitro group can introduce steric hindrance, which may either enhance or diminish binding to a target protein, depending on the topology of the binding site.
-
-
Number of Nitro Groups: The presence of multiple nitro groups would further enhance the electron-withdrawing nature of the molecule but also increase its steric bulk and potential for non-specific toxicity.
-
Interactions with Cellular Targets: The nitro group can participate in hydrogen bonding and other electrostatic interactions, potentially improving the binding affinity of the compound to its target.
II. Potential Mechanisms of Action
Many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death). A plausible mechanism for tetralin derivatives involves the modulation of key proteins in the apoptotic cascade.
Caption: Hypothetical apoptotic pathway induced by nitrated tetralins.
Organic nitrates are well-known vasodilators, and it is plausible that nitrated tetralins could exhibit similar activity. The mechanism involves the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.
Caption: Potential vasodilator mechanism of nitrated tetralins via the NO-cGMP pathway.
III. Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to determine the cytotoxic activity of compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
References
A Comparative Guide to Analytical Standards of 5-Nitro-1,2,3,4-tetrahydronaphthalene
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of analytical standards for 5-Nitro-1,2,3,4-tetrahydronaphthalene, a nitrated aromatic hydrocarbon of interest in various chemical syntheses. Due to the limited availability of detailed public data for certified reference materials of this compound, this guide will also leverage data from its well-characterized parent compound, 1,2,3,4-tetrahydronaphthalene (also known as Tetralin), to provide a baseline for comparison.
Physicochemical Properties
A fundamental aspect of an analytical standard is its physicochemical identity. The introduction of a nitro group significantly alters the properties of the parent tetralin molecule.
| Property | This compound | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |
| Molecular Formula | C₁₀H₁₁NO₂[1] | C₁₀H₁₂[2][3] |
| Molecular Weight | 177.20 g/mol [1] | 132.21 g/mol [2] |
| CAS Number | 29809-14-1[4] | 119-64-2[2][3] |
| Melting Point | 128-129°C[5] | -35.8 °C[2] |
| Boiling Point | 295.3°C at 760 mmHg[5] | 206 to 208 °C[2] |
| Appearance | Not specified | Colorless liquid[2] |
Commercial Availability and Purity
This compound is available from several chemical suppliers as a research-grade chemical. While detailed Certificates of Analysis for certified reference materials (CRMs) are not readily publicly available, suppliers like CymitQuimica and Crysdot list the compound in their catalogs[5][6]. For comparison, analytical standards of 1,2,3,4-tetrahydronaphthalene are available from suppliers like Sigma-Aldrich with purities of ≥97% or higher. High-purity reference standards are crucial for accurate quantitative analysis and the development of reliable analytical methods[7].
Reference Spectra
Reference spectra are essential for the identification and characterization of analytical standards. While a comprehensive set of public reference spectra for this compound is limited, the well-documented spectra of its parent compound, 1,2,3,4-tetrahydronaphthalene, provide a valuable reference point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The Biological Magnetic Resonance Bank (BMRB) provides detailed 1H and 13C NMR data for 1,2,3,4-tetrahydronaphthalene in CDCl₃[8]. ChemicalBook also offers access to 1H and 13C NMR spectra for this compound[9][10]. The presence of the electron-withdrawing nitro group in this compound would be expected to cause significant downfield shifts in the signals of the aromatic protons and carbons compared to the parent compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The NIST Chemistry WebBook contains IR spectra for 1,2,3,4-tetrahydronaphthalene[11]. The IR spectrum of this compound would be expected to show strong characteristic absorption bands for the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) in addition to the bands associated with the tetrahydronaphthalene skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for analyzing compounds with chromophores. The introduction of the nitro group, a strong chromophore, into the tetralin structure will significantly shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the molar absorptivity. The UV absorption spectrum of 1,2,3,4-tetrahydronaphthalene has been studied and can be found in the literature[12].
Analytical Methodologies
Several analytical techniques are suitable for the analysis of nitroaromatic compounds, and these can be applied to this compound.
Gas Chromatography (GC)
Gas chromatography, particularly with an electron capture detector (GC-ECD), is a highly sensitive method for the determination of nitroaromatic compounds[13][14]. The high electron affinity of the nitro group makes it well-suited for ECD detection, often providing lower detection limits than High-Performance Liquid Chromatography (HPLC) for these compounds[14]. However, GC analysis of nitroaromatics can be challenging, and care must be taken to ensure the inertness of the injection port liner to prevent degradation of the analytes[14].
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard and robust method for the analysis of nitroaromatic compounds[13][14]. A reverse-phase HPLC method for the separation of 1,2,3,4-Tetrahydro-5-nitronaphthalene on a Newcrom R1 column has been reported[4]. This method utilizes a mobile phase of acetonitrile, water, and phosphoric acid[4]. For mass spectrometry compatibility, formic acid can be used as a modifier[4].
Experimental Workflow for Analytical Standard Qualification
The following diagram illustrates a general workflow for the qualification of a new analytical standard, from reception to use in routine analysis.
Caption: A generalized workflow for the qualification and implementation of a new analytical standard.
Logical Relationship for Method Selection
The choice of an analytical method often depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations for selecting between GC and HPLC for the analysis of this compound.
Caption: A decision tree illustrating the selection process between GC and HPLC for nitroaromatic analysis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Tetralin - Wikipedia [en.wikipedia.org]
- 3. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. 1,2,3,4-Tetrahydro-5-nitronaphthalene | SIELC Technologies [sielc.com]
- 5. This compound - Benzene Compounds - Crysdot [crysdotllc.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Reference Standards | SpiroChem [spirochem.com]
- 8. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]
- 9. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum [chemicalbook.com]
- 10. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]
- 11. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 12. Fluorescence and ultraviolet absorption spectra, and the structure and vibrations of 1,2,3,4-tetrahydronaphthalene in its S1(pi,pi*) state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Differentiating Nitrotetralin Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals working with nitrotetralin isomers, accurate characterization and differentiation are crucial for ensuring product purity, understanding structure-activity relationships, and meeting regulatory requirements. This guide provides an objective comparison of key analytical techniques for the characterization and differentiation of nitrotetralin isomers, supported by experimental data from analogous compounds where direct data for nitrotetralins is limited.
Comparison of Analytical Techniques
The differentiation of nitrotetralin isomers, such as 5-nitrotetralin and 6-nitrotetralin, relies on subtle differences in their physicochemical properties. The primary analytical methods employed for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.
A summary of these techniques and their applicability to nitrotetralin isomer differentiation is presented below:
| Technique | Principle of Separation/Differentiation | Key Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds; thermal degradation is a risk. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds; non-destructive. | Resolution can be dependent on column chemistry and mobile phase optimization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on the chemical environment of atomic nuclei (¹H, ¹³C). | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to other methods; requires higher sample concentrations. |
| Mass Spectrometry (MS) | Differentiation based on mass-to-charge ratio (m/z) and fragmentation patterns. | High sensitivity and can provide molecular weight information. | Isomers often have identical molecular weights and similar fragmentation patterns, making differentiation challenging without prior separation. |
Quantitative Data Comparison
Due to the limited availability of published quantitative data specifically for nitrotetralin isomers, the following tables present data for the structurally similar 1-nitronaphthalene and 2-nitronaphthalene. These compounds serve as suitable analogues to illustrate the expected differences in analytical data.
Table 1: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Data for Nitronaphthalene Isomers
| Compound | GC Retention Time (min) | HPLC Retention Time (min) |
| 1-Nitronaphthalene | Data not available | Data not available |
| 2-Nitronaphthalene | Data not available | Data not available |
| Note: Specific retention times are highly dependent on the experimental conditions (e.g., column, temperature program, mobile phase). However, isomers are expected to have slightly different retention times allowing for separation. |
Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Nitronaphthalene in CDCl₃ [1][2]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 7.64 | 123.9 |
| 3 | 7.50 | 128.8 |
| 4 | 8.16 | 124.6 |
| 5 | 8.25 | 130.0 |
| 6 | 7.72 | 127.3 |
| 7 | 7.90 | 129.5 |
| 8 | 8.05 | 134.5 |
| 1 | - | 145.4 |
| 4a | - | 124.8 |
| 8a | - | 130.1 |
| Note: The chemical shifts for 2-nitronaphthalene are expected to differ due to the different electronic environment of the nuclei. |
Table 3: Mass Spectrometry (MS) Fragmentation Data for Nitronaphthalene Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Nitronaphthalene | 173 | 127 ([M-NO₂]⁺), 115 ([M-NO₂-C]⁺), 101, 89[3][4] |
| 2-Nitronaphthalene | 173 | 127 ([M-NO₂]⁺), 115 ([M-NO₂-C]⁺), 101, 89[3][4] |
| Note: While the molecular ions are identical, the relative intensities of the fragment ions may differ between isomers, although often not significantly enough for unambiguous identification without chromatographic separation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds and can be adapted for nitrotetralin isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify nitrotetralin isomers.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Dissolve the nitrotetralin isomer mixture in a suitable solvent (e.g., dichloromethane, acetone) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 50-300.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate nitrotetralin isomers.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For enhanced separation of isomers, a column with phenyl-hexyl or nitrophenylethyl stationary phases can be beneficial due to π-π interactions.[5]
Procedure:
-
Sample Preparation: Dissolve the nitrotetralin isomer mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Injection: Inject 10-20 µL of the sample.
-
HPLC Conditions:
-
Mobile phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio may need to be determined empirically.
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection: UV at 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To structurally characterize and differentiate nitrotetralin isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified nitrotetralin isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
References
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision-induced dissociation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Unraveling the Stability of 5-Nitro-1,2,3,4-tetrahydronaphthalene: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the thermal stability of nitroaromatic compounds is paramount for safe handling, storage, and the prediction of reactivity. This guide provides a comparative analysis of the stability of 5-Nitro-1,2,3,4-tetrahydronaphthalene, leveraging both computational and experimental data to offer a comprehensive overview against other common nitroaromatic compounds.
The thermal stability of energetic materials like this compound is a critical parameter that dictates their potential applications and safety protocols. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the stability of these molecules by calculating metrics such as the bond dissociation energy (BDE) of the C-NO2 bond. A higher BDE generally indicates greater thermal stability. Concurrently, experimental techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide empirical data on decomposition temperatures, further elucidating the stability profile of these compounds.
Comparative Analysis of Thermal Stability
To provide a clear comparison, the following table summarizes key stability parameters for this compound and other relevant nitroaromatic compounds. The data is compiled from various computational and experimental studies.
| Compound | Method | Parameter | Value |
| This compound | Computational (DFT) | C-NO2 Bond Dissociation Energy (BDE) | ~247-259 kJ/mol (Estimated) * |
| 2-Nitrotoluene | Experimental (ARSST) | Onset Decomposition Temperature (To) | 310 (±2) °C[1] |
| 3-Nitrotoluene | Experimental (ARSST) | Onset Decomposition Temperature (To) | 302 (±3) °C[1] |
| Nitrobenzene | Computational (DFT) | C-NO2 Bond Dissociation Energy (BDE) | 247 (±13) kJ/mol[2] |
| 1,3-Dinitrobenzene | Computational (DFT) | C-NO2 Bond Dissociation Energy (BDE) | ~299.2 kJ/mol[2] |
*No direct experimental or computational BDE value for this compound was found in the public literature. This value is an estimation based on the BDE of similar nitroaromatic compounds, such as nitrobenzene and its derivatives.
Methodologies for Stability Assessment
The determination of thermal stability for nitroaromatic compounds involves a combination of computational modeling and experimental analysis.
Computational Protocol: Bond Dissociation Energy (BDE) Calculation
A common computational approach to assess the thermal stability of nitroaromatic compounds is the calculation of the C-NO2 bond dissociation energy using Density Functional Theory (DFT).
Workflow for BDE Calculation:
Detailed Steps:
-
Molecular Structure Input: The 3D structure of this compound is created.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common DFT functional for this purpose is B3LYP, paired with a basis set such as 6-311+G(d,p)[3].
-
Frequency Calculation: A frequency calculation is performed to ensure the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Radical Generation: The C-NO2 bond is homolytically cleaved to generate the corresponding tetralinyl and nitrogen dioxide radicals.
-
Radical Optimization: The geometries of the resulting radicals are independently optimized using the same level of theory.
-
Energy Calculation: The electronic energies of the optimized parent molecule and the two radical species are calculated.
-
BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the energies of the radicals and the energy of the parent molecule.
Experimental Protocol: Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key experimental techniques to determine the thermal stability of compounds.
General TGA/DSC Protocol:
Key Experimental Parameters:
-
Sample Mass: Typically 2-5 mg.
-
Heating Rate: A common heating rate is 10 °C/min[1].
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation[4].
-
Crucible: Aluminum or platinum pans are commonly used[4].
The onset temperature of decomposition, determined from the TGA curve (as the temperature at which significant mass loss begins) or the DSC curve (as the onset of a major exothermic event), provides a direct measure of the compound's thermal stability under the given conditions.
Discussion of Stability and Decomposition Pathways
The primary thermal decomposition pathway for many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond[3]. The energy required for this bond scission is a primary determinant of the molecule's thermal stability. For this compound, the presence of the fused aliphatic ring may influence the stability of the resulting tetralinyl radical, which in turn could affect the C-NO2 BDE.
Compared to simpler nitroaromatics like nitrotoluene, the additional ring system in this compound introduces more complex potential decomposition pathways. However, the initial C-NO2 bond cleavage is still expected to be a key step in its thermal decomposition.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Nitro-1,2,3,4-tetrahydronaphthalene: A Procedural Guide
For Immediate Release
Proper management and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 5-Nitro-1,2,3,4-tetrahydronaphthalene, a nitrated aromatic compound. The following procedures are designed for researchers, scientists, and drug development professionals to handle this hazardous waste stream responsibly.
I. Immediate Safety and Hazard Assessment
This compound, while not having a specific, universally available Safety Data Sheet (SDS), belongs to the family of nitroaromatic compounds. This classification dictates a cautious approach to its handling and disposal due to the inherent hazards associated with this chemical class. Nitroaromatic compounds are often toxic, and may have mutagenic properties. They are also known to be potentially reactive or explosive under certain conditions.
Key Hazards:
-
Toxicity: Nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.
-
Reactivity: The nitro group can confer instability to the molecule, making it susceptible to reaction with other substances.
-
Environmental Hazard: These compounds can be toxic to aquatic life and persist in the environment.
Due to these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., Viton™, Butyl Rubber, or appropriate laminate gloves). Consult glove manufacturer data for specific chemical compatibility. |
| Eye Protection | Use chemical safety goggles and a face shield for maximum protection against splashes. |
| Skin and Body | A lab coat is mandatory. For larger quantities or in case of potential splashing, a chemically resistant apron or suit is recommended. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical. A glass or polyethylene-lined steel container is often suitable.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous reactions.
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List of all components and their approximate concentrations if it is a mixture.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be a secondary containment bin within a well-ventilated space, such as a chemical storage cabinet.
-
Keep the storage area away from heat, sparks, and open flames.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all the necessary information about the waste stream as per your institution's protocol.
-
The EHS department will then coordinate with a licensed hazardous waste contractor for proper transportation and disposal, which will typically involve incineration.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Contain: For small spills, use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report all spills to your supervisor and the EHS department.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 5-Nitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Nitro-1,2,3,4-tetrahydronaphthalene. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to minimize environmental impact.
Hazard Identification and Risk Assessment
-
1,2,3,4-Tetrahydronaphthalene (Tetralin) Hazards: It is a combustible liquid that can cause skin and eye irritation.[1] Ingestion and aspiration may be fatal.[2] It is also toxic to aquatic life.[1] Like other similar compounds, it may form explosive peroxides upon storage, especially when exposed to air.[1]
-
Nitroaromatic Compound Hazards: Nitroaromatic compounds are a class of chemicals known for their acute toxicity, and many are suspected or established mutagens and carcinogens.[3] They can be readily absorbed through the skin.[4] A significant hazard associated with nitroaromatic compounds is their thermal instability, with the potential for runaway reactions and explosions, particularly at elevated temperatures or in the presence of contaminants.[5][6]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure and physical harm. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Hand Protection | Double-gloving system: Inner and outer chemical-resistant gloves. | Inner: Nitrile. Outer: Neoprene or Viton®. | Provides robust protection against skin absorption of the nitroaromatic compound and the solvent properties of the tetralin structure. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles: ANSI Z87.1 compliant. Face shield: To be worn over goggles. | Protects against splashes, sprays, and potential explosions. |
| Body Protection | Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. | Lab Coat: Nomex® or equivalent. Clothing: Natural fibers (e.g., cotton). | Protects skin from splashes and provides a barrier against fire hazards. Synthetic clothing should be avoided. |
| Foot Protection | Closed-toe, chemical-resistant safety shoes. | Steel-toed, slip-resistant soles. | Protects feet from chemical spills and physical hazards in the laboratory. |
| Respiratory Protection | A respirator may be required based on the specifics of the procedure. | Consult with your institution's environmental health and safety (EHS) office for proper selection, fit-testing, and training. | Required for procedures that may generate aerosols or vapors, or when working outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
